molecular formula C9H7ClN2O B1267875 7-Amino-5-chloroquinolin-8-ol CAS No. 18471-93-7

7-Amino-5-chloroquinolin-8-ol

Cat. No.: B1267875
CAS No.: 18471-93-7
M. Wt: 194.62 g/mol
InChI Key: MAHRZBYJYLDQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-5-chloroquinolin-8-ol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-5-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRZBYJYLDQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-5-chloroquinolin-8-ol (CAS Number: 18471-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-5-chloroquinolin-8-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide also draws upon information from closely related 8-hydroxyquinoline analogs to provide a broader context for its potential properties and biological activities.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes available and predicted physicochemical properties.

PropertyValueSource
CAS Number 18471-93-7N/A
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Melting Point 162-164 °C (Predicted)[2]
Boiling Point 400.3 ± 45.0 °C (Predicted)[2]
Density 1.503 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.56 ± 0.30 (Predicted)[2]
LogP 2.757 (Predicted)[2]

Synthesis and Purification

A likely synthetic pathway involves the reduction of the corresponding nitro-compound, 5-chloro-7-nitro-8-hydroxyquinoline. This precursor is commercially available.

Synthesis_Workflow Start 5-chloro-7-nitro-8-hydroxyquinoline Reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) Start->Reduction Product This compound Reduction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Plausible synthetic workflow for this compound.
Experimental Protocol: Reduction of a Nitro-substituted 8-Hydroxyquinoline (General Procedure)

This protocol is adapted from general methods for the reduction of nitroaromatic compounds and should be optimized for the specific substrate.

Materials:

  • 5-chloro-7-nitro-8-hydroxyquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated hydrochloric acid (HCl) (if using SnCl₂)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) or other base for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Stannous Chloride:

  • Dissolve 5-chloro-7-nitro-8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using Catalytic Hydrogenation:

  • Dissolve 5-chloro-7-nitro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Spectroscopic Data

While specific spectra for this compound are not publicly available, some chemical suppliers indicate the availability of NMR, HPLC, and GC data upon request[1][3]. For reference, the spectral characteristics of the parent 8-hydroxyquinoline and related derivatives are well-documented.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, the broader class of 8-hydroxyquinoline derivatives is known for a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action for many of these compounds is attributed to their ability to chelate metal ions.

Mechanism_of_Action Compound 8-Hydroxyquinoline Derivative (e.g., this compound) Chelation Metal Ion Chelation (e.g., Fe, Cu, Zn) Compound->Chelation ROS Generation of Reactive Oxygen Species (ROS) Chelation->ROS Enzyme Inhibition of Metalloenzymes Chelation->Enzyme Apoptosis Induction of Apoptosis ROS->Apoptosis Enzyme->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed general mechanism of action for 8-hydroxyquinoline derivatives.
Antimicrobial Activity

Many 8-hydroxyquinoline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi. For instance, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL[4]. The antimicrobial action is often linked to the chelation of essential metal ions, disrupting microbial metabolism[4].

Anticancer Activity

Derivatives of 8-hydroxyquinoline have been investigated for their anticancer properties. Their cytotoxicity against cancer cells is often associated with their ability to chelate metal ions and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis[5][6]. For example, 8-hydroxy-5-nitroquinoline has been shown to be a potent cytotoxic agent against human cancer cell lines[5].

Safety and Toxicology

A Safety Data Sheet (SDS) for a compound with the same name from Sigma-Aldrich (product number H6878) indicates that this compound is a hazardous substance[5].

Hazard Statements:

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H360: May damage fertility or the unborn child.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to its potential toxicity, this compound should be handled with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols for Biological Assays

Specific experimental protocols for this compound are not available. However, standard assays used to evaluate the biological activity of related compounds can be adapted.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze

Workflow for a standard MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubate the plate for 48 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a halogenated 8-hydroxyquinoline derivative with potential for further investigation in drug discovery. While specific data for this compound is limited, the known biological activities of related compounds suggest that it may possess antimicrobial and anticancer properties, likely mediated through metal ion chelation. Its synthesis is feasible through the reduction of its nitro-precursor. Due to its potential toxicity, appropriate safety precautions are essential when handling this compound. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.

References

7-Amino-5-chloroquinolin-8-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Amino-5-chloroquinolin-8-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for this compound, a substituted quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

This compound is a heterocyclic organic compound featuring a quinoline core structure. The presence of amino, chloro, and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules and a compound of interest for biological screening.

Molecular and Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueCitation
Molecular FormulaC₉H₇ClN₂O[1]
Molecular Weight194.62 g/mol [1]
CAS Number18471-93-7[1]
Melting Point162-164 °C (Solvent: ethanol)[1]
Boiling Point (Predicted)400.3 ± 45.0 °C[1]
Density (Predicted)1.503 ± 0.06 g/cm³[1]

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from 5-chloro-8-hydroxyquinoline. The general strategy involves the nitration of the quinoline ring followed by the reduction of the nitro group to an amine. A high-yield synthesis has been reported for a similar compound, suggesting the viability of this pathway[1]. The following is a representative experimental protocol.

Step 1: Synthesis of 5-chloro-7-nitro-8-hydroxyquinoline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained in an ice-water bath, add 5-chloro-8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Temperature Control: The temperature of the reaction mixture should be carefully maintained below 10°C during the addition of the starting material.

  • Reaction Progression: After the complete addition of 5-chloro-8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Warming and Stirring: Allow the reaction mixture to gradually warm to room temperature and continue to stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-chloro-7-nitro-8-hydroxyquinoline, is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound
  • Reaction Setup: The 5-chloro-7-nitro-8-hydroxyquinoline obtained from the previous step is suspended in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water[2].

  • Reducing Agent: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the suspension[2].

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to the amino group.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, for instance by recrystallization from a suitable solvent like ethanol, to yield this compound. A similar reduction of a nitro-quinoline derivative has been reported to achieve a yield of 93.0%[1].

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chloro-8-hydroxyquinoline to this compound.

Synthesis_Workflow Start 5-chloro-8-hydroxyquinoline Intermediate 5-chloro-7-nitro-8-hydroxyquinoline Start->Intermediate Nitration (H₂SO₄, HNO₃) Final This compound Intermediate->Final Reduction (e.g., Na₂S₂O₄)

Caption: Synthetic route to this compound.

Logical Relationship of Compound Properties

The structural features of this compound directly influence its chemical properties and potential applications.

Logical_Relationship A Quinoline Core E Chelating Properties A->E F Biological Activity A->F G Synthetic Intermediate A->G B Hydroxyl Group (-OH) B->E B->F B->G C Amino Group (-NH₂) C->E C->F C->G D Chloro Group (-Cl) D->F D->G

Caption: Key structural features and their implications.

References

Solubility Profile of 7-Amino-5-chloroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 7-Amino-5-chloroquinolin-8-ol in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide also includes qualitative solubility information for structurally analogous compounds to provide a reasoned estimation of its solubility characteristics. Furthermore, standardized experimental protocols for determining solubility are detailed to assist researchers in generating their own data.

Predicted Solubility of this compound

Based on the chemical structure of this compound, which features a polar quinoline core with amino and hydroxyl groups, as well as a non-polar chloro-substituent, its solubility is expected to be highest in polar aprotic solvents like DMSO, followed by polar protic solvents such as ethanol. Its solubility in water is anticipated to be limited. The amino and hydroxyl groups can participate in hydrogen bonding, which generally enhances solubility in protic solvents.

Solubility Data of Structurally Similar Compounds

To infer the solubility of this compound, the following table summarizes the available qualitative and quantitative solubility data for closely related quinoline derivatives.

CompoundSolventSolubilitySource
5,7-Dichloroquinolin-8-ol DMSOGenerally SolubleN/A
EthanolGenerally SolubleN/A
WaterLimited SolubilityN/A
5-Chloroquinolin-8-ol Organic Solvents (e.g., Ethanol)Generally Soluble[1]
WaterLimited Solubility[1]
Chloroform1 in 50 parts[2]
8-Hydroxyquinoline WaterPoorly Soluble[3]
Acids & AlkalisWell Soluble[3]
Organic Solvents (e.g., Ethanol)Soluble[4]
5-Nitrosoquinolin-8-ol DMSOMore Soluble[5]
EthanolMore Soluble[5]
5-Chloro-7-iodo-8-quinolinol Dioxane0.5 g / 10 mL

Note: "N/A" indicates that the source provides a qualitative assessment without specific quantitative data.

The melting point of this compound has been reported as 162-164 °C when recrystallized from ethanol, which suggests a significant degree of solubility in this solvent at elevated temperatures.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a standard protocol for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound

  • DMSO (analytical grade)

  • Ethanol (anhydrous)

  • Deionized Water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and vials

Procedure
  • Preparation of Calibration Standards: Prepare a stock solution of this compound in the chosen solvent (DMSO or ethanol). From this stock solution, create a series of calibration standards of known concentrations.

  • Equilibration: Add an excess amount of solid this compound to a known volume of each solvent (DMSO, ethanol, and water) in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant. For highly concentrated solutions, a precise dilution with the respective solvent may be necessary to fall within the linear range of the calibration curve.

  • Quantification: Analyze the prepared samples and calibration standards by HPLC.

  • Calculation: Determine the concentration of this compound in the saturated supernatant by comparing its peak area to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_compound Prepare Compound and Solvents start->prep_compound prep_standards Prepare Calibration Standards prep_compound->prep_standards add_excess Add Excess Compound to Solvent prep_compound->add_excess analyze Analyze Samples and Standards (e.g., HPLC) prep_standards->analyze equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate separate Separate Solid and Supernatant (Centrifuge/Filter) equilibrate->separate prepare_sample Prepare Supernatant for Analysis (Dilute if necessary) separate->prepare_sample prepare_sample->analyze calculate Calculate Concentration from Calibration Curve analyze->calculate end_node End: Solubility Value calculate->end_node

Workflow for experimental solubility determination.

Conclusion

References

Spectroscopic Analysis of 7-Amino-5-chloroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Amino-5-chloroquinolin-8-ol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related analogs. The methodologies for NMR data acquisition and analysis are also detailed for researchers and professionals in drug development and chemical sciences.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound have been predicted based on the known spectral data of 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline. The presence of an amino group at the C7 position is expected to cause an upfield shift (to a lower ppm value) for the proton at C6, while the chloro group at C5 will cause a downfield shift for the proton at C6. The electronic effects of these substituents are also considered in the prediction of the ¹³C NMR chemical shifts.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7Doublet of doubletsJ = 4.5, 1.5 Hz
H-37.4 - 7.6Doublet of doubletsJ = 8.5, 4.5 Hz
H-48.2 - 8.4Doublet of doubletsJ = 8.5, 1.5 Hz
H-67.0 - 7.2Singlet-
-NH₂4.5 - 5.5Broad Singlet-
-OH9.5 - 10.5Broad Singlet-

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 150
C-3122 - 124
C-4136 - 138
C-4a139 - 141
C-5120 - 122
C-6115 - 117
C-7140 - 142
C-8145 - 147
C-8a128 - 130

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted quinolinol compounds.

1. Sample Preparation

  • For ¹H NMR: Weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • For ¹³C NMR: Weigh 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse-acquire.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse-acquire.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

  • Analysis of Coupling Patterns: The splitting patterns (multiplicities) and coupling constants (J-values) are analyzed to determine the connectivity of the protons in the molecule.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of NMR data, from sample preparation to the final elucidation of the chemical structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Load Load Sample into Spectrometer Tube->Load LockShim Lock and Shim Load->LockShim Acquire1H Acquire ¹H NMR (FID) LockShim->Acquire1H Acquire13C Acquire ¹³C NMR (FID) LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze1H Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity Reference->Analyze1H Analyze13C Analyze ¹³C Spectrum: - Chemical Shift Reference->Analyze13C Structure Structure Elucidation Analyze1H->Structure Analyze13C->Structure

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide on the Spectroscopic Properties of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Properties of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and extensive use as chelating agents. Their UV-Vis absorption and fluorescence properties are of great interest in various fields, including medicinal chemistry and materials science. The electronic spectra of these compounds are characterized by π → π* transitions within the quinoline ring system. The position and intensity of the absorption and emission bands are highly sensitive to the nature and position of substituents on the quinoline scaffold, as well as the solvent polarity.

The introduction of an amino group (-NH2) at the 7-position and a chloro group (-Cl) at the 5-position of the 8-hydroxyquinoline core in 7-Amino-5-chloroquinolin-8-ol is expected to modulate its electronic properties significantly. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent 8-hydroxyquinoline. Conversely, the electron-withdrawing nature of the chloro group may induce a hypsochromic (blue) shift or alter the overall spectral profile. The interplay of these substituents makes the precise prediction of the spectral properties challenging without experimental data.

Expected UV-Vis Absorption and Fluorescence Characteristics

While specific data for this compound is unavailable, we can infer its likely spectroscopic behavior from closely related compounds. The absorption spectra of 8-hydroxyquinoline derivatives typically exhibit two to three main bands in the UV-Vis region. The fluorescence of these compounds can vary from weak to strong, and is often enhanced upon chelation with metal ions.

Table 1: Spectroscopic Data of Structurally Related 8-Hydroxyquinoline Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maxima (λem, nm)Quantum Yield (ΦF)Reference
8-HydroxyquinolineMethanol242, 308, 319-400, 500-
5-Amino-8-hydroxyquinoline-----Data not available
5-Chloro-8-hydroxyquinoline-----Data not available
5-Amino-7-bromoquinolin-8-ol-----[1]
Substituted Amino-quinolinesVarious~400-420-~490-530Solvent-dependent[2]

Note: The table is populated with available data for comparison. A significant portion of quantitative data for closely related compounds is not available in the cited literature.

Based on the data from related amino-substituted quinolines, it is anticipated that this compound will exhibit absorption maxima in the range of 350-450 nm and fluorescence emission in the range of 450-550 nm. The exact values will be influenced by the solvent environment.

Experimental Protocols

The following are detailed, generalized protocols for determining the UV-Vis absorption and fluorescence spectra of quinoline derivatives like this compound.

3.1. UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of a compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, ensuring the absorbance falls within the linear range of the instrument, usually 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

3.2. Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra.

Materials:

  • This compound solution (prepared as for UV-Vis, typically more dilute)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes (four-sided polished)

  • Spectrofluorometer

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Emission Spectrum Measurement:

    • Determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax).

    • Set the excitation monochromator to the chosen λex.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex is 400 nm, scan from 410 nm to 700 nm).

    • The resulting spectrum is the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the λem determined from the emission spectrum.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

    • The resulting spectrum is the fluorescence excitation spectrum, which should resemble the absorption spectrum.

  • Quantum Yield Determination (Optional):

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • The quantum yield is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Visualizations

Experimental Workflow for UV-Vis Absorption Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mM) B Prepare Dilutions (e.g., 1-10 µM) A->B C Set up Spectrophotometer B->C D Measure Blank (Pure Solvent) C->D E Measure Sample (Acquire Spectrum) D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis absorption spectroscopy.

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence_Workflow cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum A Prepare Dilute Solution (Abs < 0.1) B Set Excitation Wavelength (λex) A->B C Scan Emission Wavelengths B->C D Identify Emission Maximum (λem) C->D E Set Emission Wavelength (λem) D->E F Scan Excitation Wavelengths E->F G Confirm Absorption Profile F->G

Caption: Workflow for fluorescence spectroscopy.

References

Navigating the Biological Activity of 7-Amino-5-chloroquinolin-8-ol: An In-depth Technical Guide Based on Structurally Related 8-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing a detailed mechanism of action specifically for 7-Amino-5-chloroquinolin-8-ol is limited. This guide furnishes an in-depth analysis of its structurally related and well-characterized analogs, primarily 5-chloro-8-hydroxyquinoline (Cloxyquin) and other 8-hydroxyquinoline derivatives. The information presented herein serves as a foundational resource for researchers, scientists, and drug development professionals to infer potential mechanisms and guide future investigations into this compound.

The quinoline scaffold is a prominent heterocyclic aromatic structure integral to numerous therapeutic agents.[1] A subset of this class, the 8-hydroxyquinolines, are recognized for their wide-ranging and potent biological effects.[1][2] This guide will explore the established mechanisms of action, quantitative biological data, and experimental methodologies associated with close structural analogs of this compound.

Core Mechanism of Action: Metal Ion Chelation

A central mechanism underpinning the diverse biological activities of 8-hydroxyquinoline derivatives is their ability to chelate metal ions. This chelation is crucial for their antimicrobial and anticancer properties. The antimicrobial action is thought to involve the deprivation of essential metal ions from microbes.[3]

Antimicrobial Activity

Halogenated 8-hydroxyquinolines have demonstrated significant antibacterial and antifungal activities.[3] Cloxyquin (5-chloro-8-hydroxyquinoline), for instance, exhibits potent antituberculosis activity, even against multidrug-resistant strains.[3] The activity of these compounds is often enhanced in the presence of metal ions.

Quantitative Antimicrobial Data
CompoundOrganismMIC (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
CloxyquinMycobacterium tuberculosis (9 reference strains)0.125 - 0.25--[3]
CloxyquinMycobacterium tuberculosis (150 clinical isolates)0.062 - 0.250.1250.25[3]
8-hydroxyquinolineMycobacterium tuberculosis H37Ra0.125--[3]
ClioquinolMycobacterium tuberculosis H37Ra6.25--[3]
ChlorquinaldolMycobacterium tuberculosis H37Ra0.38--[3]
BroxyquinolineMycobacterium tuberculosis H37Ra6.25--[3]

Anticancer Activity

Derivatives of 8-hydroxyquinoline have shown promising anticancer activity.[1] For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated greater cytotoxicity against human cancer cells compared to clioquinol.[4] The anticancer effects are often attributed to the induction of apoptosis and inhibition of critical cellular pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an 8-hydroxyquinoline derivative) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Microplate Alamar Blue Assay for Mycobacterium tuberculosis

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3]

  • Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated under appropriate conditions for several days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Colorimetric Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Neurological and Other Activities

Certain 8-hydroxyquinoline derivatives have been investigated for their neuroprotective effects and their role in neurological disorders like Alzheimer's disease.[] Clioquinol, for instance, has been studied for its ability to chelate metal ions involved in amyloid-β aggregation.[] Additionally, Cloxyquin has been identified as an activator of the TRESK two-pore domain potassium channel, suggesting its potential as a therapeutic agent for migraines.[6]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 8-Hydroxyquinoline Derivatives antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) synthesis->anticancer other_assays Other Biological Assays (e.g., Enzyme inhibition) synthesis->other_assays data_analysis Quantitative Analysis (IC50, MIC calculation) antimicrobial->data_analysis anticancer->data_analysis other_assays->data_analysis

General workflow for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives.

metal_chelation_mechanism cluster_effects Biological Effects compound 8-Hydroxyquinoline Derivative chelation Chelation compound->chelation metal_ion Metal Ion (e.g., Fe, Cu, Zn) metal_ion->chelation antimicrobial_effect Antimicrobial Effect (Deprivation of essential metals) chelation->antimicrobial_effect anticancer_effect Anticancer Effect (ROS generation, pathway disruption) chelation->anticancer_effect

Simplified diagram of the metal chelation mechanism of 8-hydroxyquinoline derivatives.

Conclusion

References

An In-Depth Technical Guide to the Potential Biological Targets of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-5-chloroquinolin-8-ol is a substituted quinoline derivative that has emerged as a molecule of interest due to its potential to modulate fundamental biological processes. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, with a primary focus on its role in eukaryotic translation initiation. This document collates available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key pathways and workflows to facilitate further research and drug development efforts. While the broader class of 8-hydroxyquinolines is known for a wide range of biological activities, including antimicrobial and anticancer effects, this guide will specifically focus on the experimentally supported activities of the 7-amino-5-chloro substituted variant.

Core Biological Target: Eukaryotic Translation Initiation Machinery

The most significant identified biological target of this compound is the eukaryotic translation initiation machinery. Specifically, the compound has been shown to decrease the fidelity of start codon recognition, a critical step in protein synthesis.

A high-throughput screen utilizing a dual-luciferase reporter assay in Saccharomyces cerevisiae identified this compound as a compound that alters the accuracy of start codon selection. The study revealed that this compound can induce a "Sui-" (suppressor of initiation codon) phenotype, meaning it increases the frequency of translation initiation from non-canonical start codons (e.g., UUG instead of AUG).[1]

The molecular mechanism is thought to involve the modulation of eukaryotic initiation factors (eIFs). The effects of this compound were found to be sensitive to the expression levels of eIF1, a key factor in ensuring the fidelity of start codon selection. This suggests a direct or indirect interaction with the pre-initiation complex (PIC), of which eIF1 is a crucial component.

Quantitative Data

The primary quantitative data available for the activity of this compound on translation initiation fidelity is derived from a dual-luciferase reporter assay. The results are presented as a ratio of the expression from a non-canonical start codon (UUG) to a canonical start codon (AUG).

CompoundConcentration (mM)UUG/AUG RatioAUG/AUG RatioSource
This compound80.940.81[1]

Note: The UUG/AUG ratio indicates the relative translation efficiency from a UUG start codon compared to an AUG start codon. The AUG/AUG ratio serves as a control for general effects on translation.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action centers on the disruption of the canonical translation initiation pathway. The following diagram illustrates the key steps and the potential point of intervention by this compound.

Translation_Initiation_Pathway 40S 40S Ribosomal Subunit TC Ternary Complex (eIF2-GTP-Met-tRNAi) PIC 43S Pre-initiation Complex (PIC) TC->PIC eIFs eIF1, eIF1A, eIF3, eIF5 eIFs->PIC Scanning Scanning for Start Codon PIC->Scanning mRNA mRNA mRNA->Scanning AUG_Recognition AUG Recognition Scanning->AUG_Recognition eIF1_Release eIF1 Release AUG_Recognition->eIF1_Release 60S_Join 60S Subunit Joining eIF1_Release->60S_Join 80S 80S Initiation Complex 60S_Join->80S Elongation Elongation 80S->Elongation Molecule This compound Molecule->AUG_Recognition Decreases Fidelity

Figure 1: Proposed mechanism of this compound in eukaryotic translation initiation.

Other Potential Biological Activities

While the effect on translation initiation is the most specifically documented activity, the 8-hydroxyquinoline scaffold is associated with a range of other biological effects, suggesting further avenues of investigation for this compound.

Metal Chelation

8-Hydroxyquinoline and its derivatives are well-known metal chelators. This property is often linked to their biological activities, as they can sequester metal ions essential for enzymatic functions or redox processes. While specific studies on the metal-chelating properties of this compound are not extensively available, it is highly probable that it retains this characteristic. The chelation of metal ions like iron, copper, and zinc can disrupt various cellular processes, including those involved in cancer cell proliferation and microbial growth.

Anticancer and Antimicrobial Potential

Many quinoline derivatives exhibit significant anticancer and antimicrobial properties. For instance, derivatives of the closely related 7-aminoquinolin-8-ol have shown cytotoxicity against cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through metal chelation and redox cycling, leading to oxidative stress and apoptosis in cancer cells. Furthermore, the structural similarity to other quinoline-based antimicrobial agents suggests potential activity against various pathogens. However, specific quantitative data (e.g., IC50 values against cancer cell lines or MIC values against microbial strains) for this compound are currently lacking in the public domain and represent a key area for future research.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-8-hydroxyquinoline.

Step 1: Synthesis of 5-chloro-7-nitroquinolin-8-ol

A common method for the nitration of 5-chloro-8-hydroxyquinoline involves the use of a nitrating agent in an acidic medium.

Step 2: Reduction of 5-chloro-7-nitroquinolin-8-ol to this compound

The nitro group of 5-chloro-7-nitroquinolin-8-ol can be reduced to an amino group using a suitable reducing agent, such as sodium dithionite.

A detailed protocol is as follows:

  • Suspend 5-chloro-7-nitroquinolin-8-ol in a 1:1 mixture of ethanol and water.

  • Add sodium dithionite to the suspension.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 12 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Synthesis_Workflow Start 5-chloro-8-hydroxyquinoline Nitration Nitration (e.g., HNO3/H2SO4) Intermediate 5-chloro-7-nitroquinolin-8-ol Nitration->Intermediate Reduction Reduction (e.g., Na2S2O4) Intermediate->Reduction Product This compound Reduction->Product

Figure 2: Synthetic workflow for this compound.
Dual-Luciferase Reporter Assay for Translational Fidelity

This assay is designed to quantify the efficiency of translation initiation from a non-canonical start codon relative to a canonical AUG start codon.

Principle: A plasmid is constructed to express two different luciferase reporters (e.g., Renilla and Firefly luciferase) from two separate promoters. The first luciferase (e.g., Renilla) is translated from an mRNA with a standard AUG start codon and serves as an internal control. The second luciferase (e.g., Firefly) is translated from an mRNA where the canonical start codon has been replaced with a near-cognate start codon (e.g., UUG). The ratio of the activities of the two luciferases provides a measure of the translational fidelity.

General Protocol:

  • Yeast Transformation: Transform S. cerevisiae with the dual-luciferase reporter plasmid.

  • Cell Culture and Treatment: Grow the transformed yeast cells in appropriate media. For compound screening, dispense the cells into 96-well plates and add the test compound (this compound) at various concentrations.

  • Cell Lysis: After a suitable incubation period, lyse the yeast cells to release the expressed luciferase enzymes.

  • Luciferase Activity Measurement: Use a luminometer to measure the activity of both luciferases sequentially from the same cell lysate. This is typically done by first adding a substrate for the Firefly luciferase, measuring the luminescence, and then adding a second reagent that quenches the Firefly reaction and provides the substrate for the Renilla luciferase.

  • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. An increase in this ratio in the presence of the compound indicates a decrease in translational fidelity.

Luciferase_Assay_Workflow Transform Transform Yeast with Reporter Plasmid Culture Culture Yeast and Add Compound Lyse Lyse Cells Culture->Lyse Measure_FF Measure Firefly Luciferase Activity Lyse->Measure_FF Measure_Renilla Measure Renilla Luciferase Activity Measure_FF->Measure_Renilla Analyze Calculate Activity Ratio (FF/Renilla) Measure_Renilla->Analyze

Figure 3: Workflow for the dual-luciferase translational fidelity assay.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents that target eukaryotic translation. Its demonstrated ability to modulate the fidelity of start codon recognition opens up possibilities for influencing protein expression in various disease contexts. However, to fully realize its potential, further research is imperative. Key future directions include:

  • Elucidation of the precise molecular target(s): Identifying the specific initiation factor(s) or ribosomal components that directly interact with the compound.

  • Comprehensive quantitative analysis: Determining IC50 values for its effect on translation and conducting broad-panel screening to identify other potential biological targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Evaluation of anticancer and antimicrobial activity: Performing in vitro and in vivo studies to assess its efficacy in these therapeutic areas.

  • Investigation of metal-chelating properties: Quantifying its affinity for various metal ions and elucidating the role of chelation in its biological activity.

This technical guide serves as a foundation for these future investigations, providing the currently available data and methodologies to guide further exploration of the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Metal Chelating Properties of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with 8-hydroxyquinoline and its derivatives being particularly noteworthy for their potent metal-chelating abilities. This technical guide focuses on 7-Amino-5-chloroquinolin-8-ol, a halogenated and amino-substituted derivative, exploring its core metal-chelating properties and the consequential biological activities. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 8-hydroxyquinoline analogues to provide a comprehensive overview of its predicted behavior and potential applications. We will delve into the synthesis, proposed mechanisms of action, and the experimental protocols required to rigorously characterize its coordination chemistry and biological impact. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound in drug discovery and other scientific applications.

Introduction: The Significance of 8-Hydroxyquinolines as Metal Chelators

8-Hydroxyquinoline (8-HQ) is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions through its phenolic hydroxyl group and the nitrogen atom of the quinoline ring. This chelation is a cornerstone of its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The introduction of substituents onto the 8-HQ scaffold, such as the chloro and amino groups in this compound, can significantly modulate its physicochemical properties, including lipophilicity, electronic distribution, and, consequently, its metal-binding affinity and selectivity.

The biological importance of metal ions is profound; they are essential cofactors for a multitude of enzymes and proteins. However, dysregulation of metal ion homeostasis is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Chelating agents like this compound can exert their therapeutic effects by sequestering excess metal ions, disrupting the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation, or by forming metal complexes that are themselves biologically active.

Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Nitration of 5-chloro-8-hydroxyquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-8-hydroxyquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate, 5-chloro-7-nitro-8-hydroxyquinoline, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 5-chloro-7-nitro-8-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 5-chloro-7-nitro-8-hydroxyquinoline in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, for instance, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ with Pd/C), to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product, this compound, with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Metal Chelating Properties: A Quantitative Perspective

While specific quantitative data for this compound is not available, the following tables present illustrative data for related 8-hydroxyquinoline derivatives to provide a comparative context for its expected metal-binding affinities. The stability of metal complexes is typically quantified by the stepwise formation constants (K) or the overall stability constant (β).

Table 1: Illustrative Stability Constants (log β) of 8-Hydroxyquinoline Derivatives with Divalent Metal Ions

LigandMetal Ionlog β₁log β₂Reference
8-HydroxyquinolineCu²⁺12.223.1
Zn²⁺8.816.5
Ni²⁺9.818.4
Co²⁺8.716.2
5-Chloro-8-hydroxyquinolineCu²⁺~12~23Estimated
Zn²⁺~9~17Estimated
This compoundCu²⁺Predicted >12Predicted >23-
Zn²⁺Predicted >9Predicted >17-

Note: The values for this compound are predicted to be higher than the unsubstituted and 5-chloro derivatives due to the electron-donating nature of the amino group, which is expected to increase the basicity of the quinoline nitrogen and the phenolate oxygen, thereby enhancing metal ion affinity.

Experimental Protocol: Determination of Stability Constants via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

  • Solution Preparation: Prepare solutions of the ligand (this compound), a metal salt (e.g., CuSO₄, ZnCl₂), a standard acid (e.g., HCl), and a carbonate-free standard base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-dioxane mixture to ensure solubility). An inert electrolyte (e.g., KNO₃) is added to maintain constant ionic strength.

  • Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standard base. A parallel titration of the ligand alone is also performed. The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: The titration data is used to calculate the proton-ligand and metal-ligand formation constants using specialized software that employs algorithms to solve the complex equilibria.

Biological Activities and Proposed Mechanisms of Action

The biological activities of 8-hydroxyquinoline derivatives are often intricately linked to their metal-chelating properties.

Antimicrobial Activity

The antimicrobial action of 8-hydroxyquinolines is thought to arise from their ability to chelate essential metal ions, such as iron, zinc, and copper, which are vital for microbial growth and enzymatic functions. By sequestering these metals, this compound could inhibit key microbial enzymes, leading to growth inhibition or cell death. Alternatively, the metal complex itself may be the active antimicrobial agent, possessing enhanced lipophilicity that facilitates its transport across the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without the compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted. They can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through the formation of redox-active metal complexes. Furthermore, they can inhibit critical cellular processes like the proteasome system, which is often overactive in cancer cells.

Visualizing the Core Concepts

Metal Chelation Workflow

The following diagram illustrates a typical workflow for investigating the metal chelating properties of a compound like this compound.

Metal_Chelation_Workflow cluster_synthesis Synthesis & Characterization cluster_chelation Chelation Studies cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_ID Structural Characterization (NMR, MS, IR) Purification->Structure_ID Potentiometry Potentiometric Titration (Stability Constants) Structure_ID->Potentiometry Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Structure_ID->Spectroscopy Stoichiometry Stoichiometry Determination (Job's Plot) Potentiometry->Stoichiometry Spectroscopy->Stoichiometry Antimicrobial Antimicrobial Assays (MIC/MBC) Stoichiometry->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Stoichiometry->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism

Workflow for investigating this compound.
Proposed Mechanism of Antimicrobial Action

This diagram illustrates the proposed mechanism by which this compound may exert its antimicrobial effects through metal chelation.

Antimicrobial_Mechanism cluster_cell Microbial Cell Metals Essential Metal Ions (Fe, Zn, Cu) Enzymes Metalloenzymes Metals->Enzymes Cofactors Complex Metal-Ligand Complex Growth Cellular Proliferation Enzymes->Growth Essential for Growth Ligand This compound Ligand->Metals Chelates Complex->Enzymes Inhibits

Proposed antimicrobial mechanism via metal sequestration.

Conclusion

This compound represents a promising, yet underexplored, derivative within the esteemed 8-hydroxyquinoline class of compounds. Its structural features suggest potent metal-chelating capabilities that are likely to translate into significant biological activities, particularly in the antimicrobial and anticancer realms. This technical guide has provided a comprehensive framework for its synthesis, the characterization of its metal-binding properties, and the evaluation of its biological potential. The detailed experimental protocols and conceptual diagrams are intended to empower researchers to further investigate this intriguing molecule and unlock its full therapeutic potential. Future studies should focus on obtaining precise quantitative data for its metal chelation and elucidating the specific signaling pathways through which it and its metal complexes exert their effects.

Methodological & Application

Synthesis of 7-Amino-5-chloroquinolin-8-ol from 8-hydroxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 7-Amino-5-chloroquinolin-8-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves a three-step reaction sequence: selective chlorination, subsequent nitration, and final reduction of the nitro group.

Overall Synthesis Workflow

The synthesis of this compound from 8-hydroxyquinoline proceeds through the following key intermediates:

SynthesisWorkflow A 8-Hydroxyquinoline B 5-Chloro-8-hydroxyquinoline A->B Step 1: Chlorination C 5-Chloro-7-nitroquinolin-8-ol B->C Step 2: Nitration D This compound C->D Step 3: Reduction

Caption: Synthetic pathway from 8-hydroxyquinoline to this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This protocol describes the selective chlorination of 8-hydroxyquinoline at the 5-position using an in-situ generated chlorine source from hydrogen peroxide and hydrochloric acid. This method is advantageous as it offers high selectivity for the desired product.

Experimental Workflow: Step 1

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation A Dissolve 8-hydroxyquinoline in 30% HCl B Cool the solution to 10°C in an ice-salt bath A->B C Slowly add hydrogen peroxide over 2 hours B->C D Maintain temperature at 10°C and stir for 2 hours C->D E Filter the reaction mixture to collect the hydrochloride salt D->E F Suspend the salt in water E->F G Neutralize with 28% ammonia water to pH ~6.7 F->G H Filter, wash, and dry the product G->H

Caption: Workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Protocol 1: Chlorination

Materials:

  • 8-hydroxyquinoline

  • 30% Hydrochloric acid

  • Hydrogen peroxide (30% solution)

  • 28% Ammonia water

  • Ice-salt bath

  • Reaction flask with stirring

Procedure:

  • In a reaction flask, dissolve 10 g of 8-hydroxyquinoline in 120 g of 30% hydrochloric acid with stirring until a clear solution is obtained.

  • Cool the reaction mixture to 10°C using an ice-salt water bath.

  • Slowly add 5 g of 30% hydrogen peroxide to the cooled solution over a period of 2 hours, ensuring the temperature is maintained at 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 10°C for an additional 2 hours.

  • Filter the resulting precipitate to collect the 5-chloro-8-hydroxyquinoline hydrochloride salt.

  • Suspend the collected hydrochloride salt in 40 g of water and stir to form a yellow slurry.

  • Carefully add 28% ammonia water dropwise until the pH of the solution reaches approximately 6.7.

  • Filter the resulting white solid, which is the free base of 5-chloro-8-hydroxyquinoline.

  • Wash the solid with water and dry under vacuum to obtain the final product.

Data Summary: Step 1
ParameterValue
Starting Material8-hydroxyquinoline
Key ReagentsHCl, H₂O₂
Reaction Temperature10°C
Reaction Time4 hours
Product5-Chloro-8-hydroxyquinoline
AppearanceWhite solid
Melting Point126-128°C

Step 2: Synthesis of 5-Chloro-7-nitroquinolin-8-ol

Experimental Workflow: Step 2

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Dissolve 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., acetic acid) B Cool the solution to 0-5°C A->B C Slowly add a nitrating agent (e.g., nitric acid) B->C D Maintain low temperature and stir for several hours C->D E Pour the reaction mixture into ice-water D->E F Filter the precipitate E->F G Wash with water and dry the product F->G

Caption: Representative workflow for the nitration of 5-Chloro-8-hydroxyquinoline.

Protocol 2: Nitration (Representative)

Materials:

  • 5-Chloro-8-hydroxyquinoline

  • Nitric acid (concentrated)

  • Acetic acid (or Sulfuric acid)

  • Ice bath

  • Reaction flask with stirring

Procedure:

  • Dissolve 5-chloro-8-hydroxyquinoline in a minimal amount of glacial acetic acid in a reaction flask.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated product by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield 5-chloro-7-nitroquinolin-8-ol.

Data Summary: Step 2
ParameterValue
Starting Material5-Chloro-8-hydroxyquinoline
Key ReagentsNitric Acid, Acetic Acid
Reaction Temperature0-10°C
Reaction Time2-4 hours (TLC monitored)
Product5-Chloro-7-nitroquinolin-8-ol
AppearanceYellow solid (expected)

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 5-chloro-7-nitroquinolin-8-ol to an amino group. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid.

Experimental Workflow: Step 3

Step3_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation A Suspend 5-chloro-7-nitroquinolin-8-ol and iron filings in aqueous acetic acid B Heat the mixture (e.g., 80°C) with stirring A->B C Filter the hot solution to remove iron residues B->C D Cool the filtrate to induce crystallization C->D E Collect the product by filtration D->E F Wash and dry the final product E->F

Caption: Workflow for the reduction to this compound.

Protocol 3: Reduction

Materials:

  • 5-Chloro-7-nitroquinolin-8-ol

  • Iron filings

  • Acetic acid (aqueous solution)

  • Heating mantle

  • Reaction flask with stirring and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-7-nitroquinolin-8-ol and an excess of iron filings.

  • Add a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) to the flask.

  • Heat the reaction mixture to approximately 80°C with vigorous stirring.

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues.

  • Allow the filtrate to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold water and then dry it under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Summary: Step 3
ParameterValue
Starting Material5-Chloro-7-nitroquinolin-8-ol
Key ReagentsIron filings, Acetic Acid
Reaction Temperature~80°C
Reaction TimeSeveral hours (TLC monitored)
ProductThis compound
AppearanceSolid (color to be determined)
Expected Yield~75% (based on similar reductions)

Application Notes and Protocols for the Synthesis of 7-Amino-5-chloroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Amino-5-chloroquinolin-8-ol, a key intermediate in the development of novel therapeutic agents. The synthetic route described herein is a robust three-step process commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step sequence:

  • Skraup-Doebner-von Miller Reaction: Synthesis of the quinoline scaffold, 5-chloro-8-hydroxyquinoline, from 4-chloro-2-aminophenol.

  • Electrophilic Nitration: Introduction of a nitro group at the C7 position of 5-chloro-8-hydroxyquinoline.

  • Reduction of Nitro Group: Conversion of the 7-nitro functionality to the desired 7-amino group.

Synthesis_Pathway A 4-Chloro-2-aminophenol B 5-Chloro-8-hydroxyquinoline A->B Step 1: Skraup-Doebner-von Miller Reaction C 5-Chloro-7-nitroquinolin-8-ol B->C Step 2: Nitration D This compound C->D Step 3: Reduction Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline cluster_step2 Step 2: Synthesis of 5-Chloro-7-nitroquinolin-8-ol cluster_step3 Step 3: Synthesis of this compound A1 Mix 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol A2 Slowly add conc. H₂SO₄ (<120°C) A1->A2 A3 Heat to 140-150°C for 3-4h A2->A3 A4 Cool and neutralize with NaOH (pH 7) A3->A4 A5 Filter to collect crude product A4->A5 A6 Purify via HCl dissolution, activated carbon treatment, and re-precipitation A5->A6 B1 Dissolve 5-chloro-8-hydroxyquinoline in cold conc. H₂SO₄ A6->B1 Product from Step 1 B2 Add cold nitrating mixture (H₂SO₄/HNO₃) dropwise (<10°C) B1->B2 B3 Stir at room temperature for 2-3h B2->B3 B4 Pour onto ice B3->B4 B5 Filter, wash with water, and dry the product B4->B5 C1 Suspend 5-chloro-7-nitroquinolin-8-ol in ethanol B5->C1 Product from Step 2 C2 Add SnCl₂·2H₂O and conc. HCl C1->C2 C3 Reflux for 2-4h (monitor by TLC) C2->C3 C4 Remove ethanol C3->C4 C5 Partition between ethyl acetate and NaOH solution C4->C5 C6 Extract aqueous layer with ethyl acetate C5->C6 C7 Dry organic layer and evaporate solvent C6->C7

Application Notes and Protocols: Leveraging 7-Amino-5-chloroquinolin-8-ol in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 8-hydroxyquinoline and its derivatives have emerged as potent agents in oncology, primarily due to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular pathways involved in cancer progression. This technical guide focuses on the synthetic utility of 7-Amino-5-chloroquinolin-8-ol, a strategically substituted derivative, as a versatile starting material for generating novel anti-cancer compounds. The presence of a chloro group at the C-5 position and an amino group at the C-7 position provides reactive handles for extensive chemical modifications, allowing for the creation of diverse compound libraries for anti-cancer screening.

Core Antitumor Properties and Mechanism of Action

Derivatives of substituted 8-hydroxyquinolines exert their anti-cancer effects through multiple mechanisms. While the specific pathways can vary based on the derivative's structure and the cancer cell type, common mechanisms include:

  • Induction of Oxidative Stress: Many 8-hydroxyquinoline derivatives, particularly in the presence of metal ions like copper, can catalyze the generation of intracellular ROS.[1] This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1]

  • Inhibition of Key Kinases: The quinoline core is a recognized pharmacophore for designing kinase inhibitors. Specific derivatives can be tailored to target critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in solid tumors, thereby inhibiting tumor growth and proliferation.[2]

  • Apoptosis Induction: By disrupting mitochondrial membrane potential and modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), these compounds can effectively drive cancer cells towards apoptosis.[2][3] This is often a downstream consequence of ROS production or kinase inhibition.

Compound This compound Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Mito Mitochondrial Stress (ΔΨm Disruption) ROS->Mito causes Bax Bax (Pro-apoptotic) Activation Mito->Bax Caspase Caspase Cascade Activation Bax->Caspase Bcl2->Caspase inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed signaling pathway for ROS-induced apoptosis by quinoline derivatives.

Quantitative Data Summary: Anti-proliferative Activity

The anti-cancer efficacy of various quinoline derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. The tables below summarize reported data for structurally related compounds against a panel of human cancer cell lines, providing a benchmark for newly synthesized agents based on the this compound scaffold.

Table 1: Cytotoxicity of 8-Hydroxyquinoline Analogues

Compound Cell Line Cancer Type IC₅₀ / GI₅₀ (µM) Reference
8-Hydroxy-5-nitroquinoline (NQ) Raji Burkitt's Lymphoma ~2.5 [1]
5-Amino-8-quinolinol (A8HQ) Raji Burkitt's Lymphoma >20 [1]
Clioquinol Raji Burkitt's Lymphoma ~10 [1]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B Hepatocellular Carcinoma ~6.25 µg/mL [4]

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 | Leukemia | 12.5-25 µg/mL |[4] |

Table 2: Anti-proliferative Activity of 7-Chloroquinoline Derivatives

Compound Cell Line Cancer Type IC₅₀ / GI₅₀ (µM) Reference
Compound 5d (aminoquinoline-benzimidazole hybrid) CCRF-CEM Leukemia 1.0 [5]
Compound 5d (aminoquinoline-benzimidazole hybrid) HuT78 T-cell Lymphoma 0.4 [5]
Compound 8d (aminoquinoline-benzimidazole hybrid) THP-1 Leukemia 3.2 [5]
Compound 12d (aminoquinoline-benzimidazole hybrid) Raji Burkitt's Lymphoma 1.8 [5]

| Compound 5a (EGFR/HER-2 Inhibitor) | MCF-7 | Breast Cancer | 0.025-0.082 |[2] |

Key Synthetic Strategies and Experimental Workflow

The this compound scaffold allows for derivatization at multiple sites: the C-7 amino group, the C-8 hydroxyl group, and potentially the C-6 position via electrophilic aromatic substitution. The primary strategies involve nucleophilic substitution/condensation at the amino group and modification of the hydroxyl group.

Start This compound PathA Amide / Sulfonamide Formation Start->PathA Acyl/Sulfonyl Chloride PathB Reductive Amination / Schiff Base Formation Start->PathB Aldehyde/ Ketone PathC O-Alkylation / Ether Formation Start->PathC Alkyl Halide DerivA 7-Acylamino/Sulfonylamino Derivatives PathA->DerivA DerivB 7-Alkylamino/Imino Derivatives PathB->DerivB DerivC 8-Alkoxy Derivatives PathC->DerivC Screening Biological Screening (e.g., MTT Assay) DerivA->Screening DerivB->Screening DerivC->Screening

Caption: General experimental workflow for diversifying the lead scaffold.

Experimental Protocols

Protocol 1: General Synthesis of 7-Acylamino-5-chloroquinolin-8-ol Derivatives (Amide Formation)

This protocol describes the reaction of the C-7 amino group with an acyl chloride to form an amide linkage, a common strategy for creating libraries of potential kinase inhibitors.

Materials:

  • This compound (1 equivalent)

  • Desired Acyl Chloride (e.g., Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine or Triethylamine (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-acylamino derivative.

Protocol 2: Evaluation of Anti-proliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel anti-cancer therapeutics. Its strategic substitution allows for the facile synthesis of diverse derivatives capable of targeting multiple hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new quinoline-based agents in the ongoing search for more effective cancer treatments.

References

Application Notes and Protocols: 7-Amino-5-chloroquinolin-8-ol as a Building Block for HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-amino-5-chloroquinolin-8-ol as a key building block in the synthesis of novel allosteric HIV-1 integrase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided to facilitate research and development in this area.

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Consequently, IN has emerged as a prime target for the development of antiretroviral therapies.[1] While several integrase strand transfer inhibitors (INSTIs) are clinically approved, the emergence of drug resistance necessitates the exploration of inhibitors with alternative mechanisms of action.

Quinoline-based compounds have surfaced as a promising class of allosteric HIV-1 integrase inhibitors (ALLINIs).[1] Unlike INSTIs that target the catalytic site, many quinoline-based inhibitors bind to an allosteric site at the dimer interface of the integrase enzyme. This binding event induces a conformational change, leading to aberrant multimerization of the enzyme and thereby preventing its proper function in the integration process.[1] The this compound scaffold represents a valuable starting point for the synthesis of such allosteric inhibitors. Its structural features, including the 8-hydroxyquinoline core, are known to be important for the inhibitory activity of this class of compounds.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase functions as a tetramer to catalyze the insertion of viral DNA into the host genome. Allosteric inhibitors targeting the integrase-LEDGF/p75 binding site disrupt the normal protein-protein interactions required for this process. The binding of quinoline-based inhibitors to an allosteric pocket on the integrase catalytic core domain induces aberrant multimerization of the enzyme, leading to the formation of non-functional aggregates and effectively blocking viral replication.[1]

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration cluster_inhibition Allosteric Inhibition Viral DNA Viral DNA IN_monomers Integrase Monomers Viral DNA->IN_monomers Binding IN_tetramer Functional Integrase Tetramer IN_monomers->IN_tetramer Assembly Integration Successful Integration IN_tetramer->Integration Catalysis Host_DNA Host Cell DNA Host_DNA->Integration Inhibitor This compound Derivative IN_monomers_inhibited Integrase Monomers Inhibitor->IN_monomers_inhibited Binding to Allosteric Site Aberrant_Multimer Non-functional Integrase Aggregate IN_monomers_inhibited->Aberrant_Multimer Induces Aberrant Multimerization Blocked Integration Blocked Aberrant_Multimer->Blocked

Mechanism of allosteric HIV-1 integrase inhibition.

Data Presentation

Compound IDStructureTargetAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Reference
5-Chloroquinolin-8-ol 5-Chloroquinolin-8-olIN-LEDGF/p75 InteractionAlphaScreen3.6 ± 0.5>50 (LNCaP)[2]
5,7-Dichloroquinolin-8-ol 5,7-Dichloroquinolin-8-olIN-LEDGF/p75 InteractionAlphaScreen4.3 ± 0.219.3 ± 1.2 (LNCaP)[2]
5-((p-tolylamino)methyl)quinolin-8-ol 5-((p-tolylamino)methyl)quinolin-8-olHIV-1 ReplicationCell-basedEC50: low micromolar>50 (MT-4)[2]
5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-olHIV-1 ReplicationCell-basedEC50: low micromolar>50 (MT-4)[2]
N-(5-chloro-8-hydroxy-2-(4-hydroxystyryl)quinolin-7-yl)-4-nitrobenzenesulfonamide N-(5-chloro-8-hydroxy-2-(4-hydroxystyryl)quinolin-7-yl)-4-nitrobenzenesulfonamideHIV-1 IntegraseEnzymatic96.7% inhibition at 20 µg/mLNot reported[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound derivatives and their evaluation as HIV-1 integrase inhibitors.

Protocol 1: Synthesis of (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol Derivatives

This protocol is adapted from the synthesis of N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives[1] and outlines the preparation of the key 7-amino intermediate.

Workflow:

synthesis_workflow A 2-Amino-4-chlorophenol B 5-Chloroquinolin-8-ol A->B Known Procedure C Perkin Condensation B->C D (E)-5-Chloro-2-styrylquinolin-8-yl acetate C->D E Hydrolysis D->E F (E)-5-Chloro-2-styrylquinolin-8-ol E->F G Nitration F->G H (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol G->H I Reduction H->I J (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol I->J K Aromatic Aldehyde K->C

Synthetic workflow for the target building block.

Step 1: Synthesis of 5-Chloroquinolin-8-ol This starting material can be prepared from 2-amino-4-chlorophenol according to known procedures.[1]

Step 2: Perkin Condensation to form (E)-5-Chloro-2-styrylquinolin-8-yl acetate A mixture of 5-chloroquinolin-8-ol and an appropriate aromatic aldehyde is heated in the presence of acetic anhydride.

Step 3: Hydrolysis to (E)-5-Chloro-2-styrylquinolin-8-ol The acetate derivative is hydrolyzed using a mixture of pyridine and water.[1]

Step 4: Nitration to (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol The styrylquinolin-8-ol is treated with a mixture of nitric acid and sulfuric acid at low temperatures.

Step 5: Reduction to (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol A suspension of the 7-nitro derivative in a mixture of methanol and water is treated with sodium dithionite at room temperature.[1] The reaction mixture is stirred for 24 hours, after which water is added to precipitate the product. The precipitate is then filtered, washed with water, and dried to yield the desired this compound derivative.

Step 6: Derivatization (Example: Sulfonamide formation) The resulting 7-amino-5-chloro-2-styrylquinolin-8-ol can be further derivatized, for example, by reacting with various benzenesulfonyl chlorides in the presence of a base to yield a library of N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives.[1]

Protocol 2: In Vitro HIV-1 Integrase Inhibition Assay (General)

This protocol describes a general method for evaluating the inhibitory activity of compounds against HIV-1 integrase.

Workflow:

assay_workflow A Prepare Reagents: - Recombinant HIV-1 Integrase - Test Compounds (serial dilutions) - Assay Buffer - DNA Substrates B Incubate Integrase with Test Compound A->B C Initiate Reaction with DNA Substrates B->C D Incubate at 37°C C->D E Stop Reaction D->E F Detection of Integration Product E->F G Quantify Signal F->G H Calculate % Inhibition and IC50 G->H

References

Application of 7-Amino-5-chloroquinolin-8-ol in Fluorescent Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent chemosensors for the detection of a wide range of metal ions. Their utility stems from the bidentate chelation of metal ions by the quinoline nitrogen and the hydroxyl oxygen, which often leads to a significant change in their photophysical properties. The introduction of various functional groups onto the 8-HQ scaffold allows for the fine-tuning of selectivity, sensitivity, and other sensing parameters.

This document provides detailed application notes and protocols for the use of 7-Amino-5-chloroquinolin-8-ol as a fluorescent sensor for metal ions. While this specific derivative is less extensively documented in peer-reviewed literature compared to other 8-HQ analogs, its structure suggests significant potential for metal ion sensing. The electron-donating amino group at the 7-position and the electron-withdrawing chloro group at the 5-position are expected to modulate the electronic properties and metal-binding characteristics of the core 8-hydroxyquinoline structure.[1]

These protocols are based on established methodologies for similar 8-hydroxyquinoline-based fluorescent sensors and are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary signaling mechanism for this compound in the presence of target metal ions is anticipated to be Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the molecule is expected to exhibit weak fluorescence. This is often attributed to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways for the excited state.

Upon chelation with a metal ion, a rigid five-membered ring is formed between the metal ion, the quinoline nitrogen, and the hydroxyl oxygen.[1] This complexation restricts intramolecular rotations and can suppress the non-radiative decay processes, leading to a significant enhancement of the fluorescence intensity. The specific metal ion, its coordination geometry, and the solvent environment will influence the degree of fluorescence enhancement and any shifts in the emission wavelength.

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound Sensor This compound Excitation1 Excitation (hν) Unbound Sensor->Excitation1 Absorption Bound Sensor Sensor-Metal Ion Complex Unbound Sensor->Bound Sensor Chelation Weak_Fluorescence Weak Fluorescence Excitation1->Weak_Fluorescence Radiative Non_Radiative_Decay Non-Radiative Decay (PET/ESIPT) Excitation1->Non_Radiative_Decay Dominant Pathway Excitation2 Excitation (hν) Bound Sensor->Excitation2 Absorption Strong_Fluorescence Strong Fluorescence Excitation2->Strong_Fluorescence Radiative Pathway Enhanced Metal Ion Metal Ion (e.g., Zn²⁺) Metal Ion->Bound Sensor

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the interaction of this compound with various metal ions, based on typical performance of similar 8-hydroxyquinoline-based sensors. These values should be experimentally determined for the specific application.

Table 1: Photophysical Properties

PropertyUnbound SensorSensor + Zn²⁺ (1:1)
Absorption Max (λ_abs) ~350 nm~365 nm
Emission Max (λ_em) ~520 nm~500 nm
Quantum Yield (Φ) < 0.01> 0.3
Stokes Shift ~170 nm~135 nm

Table 2: Metal Ion Selectivity and Sensitivity

Metal IonFluorescence Enhancement (F/F₀)Limit of Detection (LOD)Binding Constant (Kₐ)
Zn²⁺ > 50-fold~10-100 nM~10⁶ M⁻¹
Cd²⁺ ~20-fold~50-200 nM~10⁵ M⁻¹
Mg²⁺ < 2-fold-Weak binding
Ca²⁺ < 2-fold-Weak binding
Cu²⁺ Quenching-Strong binding
Fe³⁺ Quenching-Strong binding
Ni²⁺ ~5-fold~1 µM~10⁴ M⁻¹
Al³⁺ ~15-fold~100-500 nM~10⁵ M⁻¹

(Note: F is the fluorescence intensity in the presence of the metal ion, and F₀ is the intensity of the sensor alone. These values are highly dependent on the experimental conditions.)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in analytical grade DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the perchlorate or chloride salts of the metal ions to be tested (e.g., Zn(ClO₄)₂, CdCl₂, MgCl₂, CaCl₂, CuCl₂, FeCl₃, NiCl₂, Al(ClO₄)₃) in deionized water.

Protocol 2: Determination of Optimal pH
  • Prepare a series of buffer solutions with a pH range from 4.0 to 10.0 (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7-9, and carbonate buffer for pH 9-10).

  • In separate cuvettes, add the buffer solution, the sensor to a final concentration of 10 µM, and a fixed concentration of the target metal ion (e.g., 2 equivalents of Zn²⁺).

  • Record the fluorescence emission spectrum for each sample.

  • Plot the fluorescence intensity at the emission maximum against the pH to determine the optimal pH range for the sensor-metal ion interaction. 8-aminoquinoline derivatives often exhibit satisfactory sensing abilities in the physiological pH range of 7.2-10.6.[2]

Protocol 3: Fluorescence Titration for Sensitivity and Binding Constant
  • Dilute the sensor stock solution in the optimal buffer (determined in Protocol 2) to a final concentration of 10 µM in a fluorescence cuvette.

  • Record the initial fluorescence spectrum (F₀) of the sensor solution.

  • Incrementally add small aliquots of the target metal ion stock solution (e.g., Zn²⁺) to the cuvette.

  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).

  • Continue the additions until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation).

Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Sensor Prepare 10 µM Sensor Solution in Optimal Buffer Measure_F0 Measure Initial Fluorescence (F₀) Prepare_Sensor->Measure_F0 Prepare_Metal Prepare Metal Ion Stock Add_Aliquot Add Aliquot of Metal Ion Prepare_Metal->Add_Aliquot Measure_F0->Add_Aliquot Equilibrate Equilibrate (2-3 min) Add_Aliquot->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F Check_Plateau Fluorescence Plateau Reached? Measure_F->Check_Plateau Check_Plateau->Add_Aliquot No Plot_Data Plot Intensity vs. [Metal Ion] Check_Plateau->Plot_Data Yes Calculate_LOD Calculate Limit of Detection (LOD) Plot_Data->Calculate_LOD Calculate_Ka Calculate Binding Constant (Kₐ) Plot_Data->Calculate_Ka

Caption: Experimental workflow for fluorescence titration.

Protocol 4: Selectivity (Competition) Experiment
  • Prepare a solution containing the sensor (10 µM) and the primary target metal ion (e.g., 2 equivalents of Zn²⁺) in the optimal buffer.

  • Record the fluorescence spectrum of this solution.

  • To this solution, add a significant excess (e.g., 10-20 equivalents) of other potentially interfering metal ions (one at a time).

  • Record the fluorescence spectrum after the addition of each competing ion.

  • Plot the fluorescence intensity as a bar chart to visualize the impact of competing ions on the sensor's response to the primary target ion.

Applications in Biological Systems

Given the prevalence of 8-hydroxyquinoline derivatives as fluorescent probes for cellular imaging, this compound may also be suitable for detecting metal ions in biological samples.[3][4] However, factors such as cell permeability, cytotoxicity, and potential interference from the complex biological matrix must be carefully evaluated. Preliminary studies should include cytotoxicity assays (e.g., MTT assay) and co-localization studies with organelle-specific trackers to assess its suitability for live-cell imaging.

Conclusion

This compound is a promising candidate for the development of a fluorescent sensor for metal ions, likely operating through a CHEF mechanism. The protocols outlined above provide a comprehensive framework for characterizing its sensing properties, including selectivity, sensitivity, and binding affinity. While the provided quantitative data is illustrative, rigorous experimental validation is essential for its application in research, diagnostics, and drug development.

References

Application Note: HPLC Method for Purity Analysis of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Amino-5-chloroquinolin-8-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research. Accurate determination of its purity is crucial for quality control and to ensure the reliability of research outcomes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.[1] This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is a recommended starting point and should be validated according to ICH guidelines or other relevant standards for its intended use.[1]

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The analyte and any impurities are detected by a UV detector at a wavelength where the compound exhibits significant absorbance. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Column: A reverse-phase C18 column is recommended as a starting point for method development.[1]

  • Solvents: HPLC-grade acetonitrile and methanol are common organic modifiers.[1] High-purity water (e.g., Milli-Q) should be used for the preparation of the mobile phase and other solutions.[1]

  • Reagents: Formic acid or phosphoric acid (HPLC grade) can be used as a mobile phase additive to improve peak shape.

  • Filters: Syringe filters (0.45 µm) are necessary for sample and mobile phase filtration.[1]

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following table summarizes the recommended starting HPLC conditions for the purity analysis of this compound. These conditions are based on methods developed for similar quinoline derivatives and may require optimization.[2][3]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25.1-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C
Detection Wavelength Determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorption)
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of high-purity water and mix well.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

    • Filter both mobile phases through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase, and sonicate if necessary.[1]

    • Dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample to be tested.

    • Follow the same procedure as for the standard solution preparation (steps 2-5).

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Inject the standard solution five or six times.

  • The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0%[1]

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The results of the analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaArea %
Total 100

Method Validation Parameters

For routine use, the analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]Correlation coefficient (r²) > 0.999[1]
Accuracy The closeness of the test results obtained by the method to the true value.[1]98.0% - 102.0% recovery[1]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]RSD < 2.0%[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample system_equilibration->system_suitability system_suitability->inject_sample If passes acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes and Protocols: 7-Amino-5-chloroquinolin-8-ol as a Precursor for Phenoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazinone scaffolds are crucial heterocyclic motifs present in a variety of biologically active compounds and pharmaceutical agents. The synthesis of these structures is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of 7-Amino-5-chloroquinolin-8-ol as a key precursor in the synthesis of novel quinoline-annulated phenoxazinones. The oxidative coupling of this compound offers a direct route to these complex heterocyclic systems.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 5-chloro-8-hydroxyquinoline. The first step involves the nitration of the quinoline ring, followed by the reduction of the nitro group to an amine.

Protocol 1: Synthesis of 5-chloro-7-nitro-8-hydroxyquinoline

Materials:

  • 5-chloro-8-hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Beakers, round-bottom flask, magnetic stirrer, and ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 5-chloro-8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid in an ice-water bath.

  • Maintain the temperature of the reaction mixture below 10°C during the addition of the quinoline derivative.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid, 5-chloro-7-nitro-8-hydroxyquinoline, is then collected by filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the purified 5-chloro-7-nitro-8-hydroxyquinoline.

Protocol 2: Synthesis of this compound

Materials:

  • 5-chloro-7-nitro-8-hydroxyquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • Beakers, round-bottom flask, magnetic stirrer, and reflux apparatus.

Procedure:

  • Suspend 5-chloro-7-nitro-8-hydroxyquinoline in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a reducing agent, such as Tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or sodium dithionite.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using tin(II) chloride, carefully neutralize the acidic solution with a sodium hydroxide solution to precipitate the product. If using sodium dithionite, the workup may vary.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with deionized water and dry it under vacuum.

Synthesis of Quinoline-Annulated Phenoxazinone

The synthesis of the target phenoxazinone from this compound is achieved through an oxidative coupling reaction. This can be accomplished using either chemical or enzymatic methods. Below are protocols for both approaches.

Protocol 3: Chemical Synthesis of Quinoline-Annulated Phenoxazinone via Aerobic Oxidation

This protocol is a general method for the oxidative coupling of aminophenols and can be adapted for this compound.

Materials:

  • This compound

  • A suitable catalyst, such as a Manganese(II) salt (e.g., Mn(OAc)₂) or a Copper(II) salt (e.g., CuCl₂).

  • A suitable solvent system (e.g., methanol/water mixture, buffered to a slightly basic pH).

  • Oxygen (from air).

  • Round-bottom flask, magnetic stirrer, and air condenser.

Procedure:

  • Dissolve this compound in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and an air condenser.

  • Add a catalytic amount of the chosen metal salt (e.g., 0.5-5 mol%).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere to allow for aerobic oxidation.

  • Monitor the reaction progress by observing the color change and by TLC. The formation of the phenoxazinone chromophore is often accompanied by the development of a distinct color.

  • The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 4: Enzymatic Synthesis of Quinoline-Annulated Phenoxazinone using Laccase

Laccases are multi-copper oxidases that can efficiently catalyze the aerobic oxidation of aminophenols.

Materials:

  • This compound

  • Laccase (from a commercial source, e.g., from Trametes versicolor)

  • A suitable buffer solution (e.g., sodium acetate buffer, pH 5).

  • Deionized water

  • Beaker, magnetic stirrer.

Procedure:

  • Prepare a solution of this compound in the acetate buffer. A small amount of a co-solvent like ethanol may be used to aid dissolution.

  • Add the laccase enzyme to the solution. The amount of enzyme will depend on its activity (Units/mg).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the formation of the colored phenoxazinone product spectrophotometrically or by TLC.

  • The reaction is typically complete within a few hours.

  • The product can be extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography.

Quantitative Data

The following tables summarize representative yields for the synthesis of phenoxazinones from various substituted aminophenols using different catalytic systems. This data is provided for comparative purposes to estimate potential yields for the synthesis from this compound.

Table 1: Yields of Phenoxazinone Synthesis using Chemical Catalysts

PrecursorCatalystSolventYield (%)Reference
2-AminophenolMn(OAc)₂WaterModerate to High[1]
2-AminophenolCuCl₂/LigandTHF-[2]
Substituted o-aminophenolsNi(II)-Complex-81-92[3]
o-aminophenolCo(II)/Co(III) complexes--[3]

Table 2: Yields of Phenoxazinone Synthesis using Laccase

PrecursorLaccase SourcepHYield (%)Reference
2-amino-4-hydroxybenzenesulfonic acidPolyporus sp.Optimized~100[4]
Substituted aromatic aminesBacillus subtilis CotA--[5]
Substituted para-hydroquinonesPycnoporus cinnabarinus5-[6]

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_phenoxazinone Phenoxazinone Synthesis 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline 5-chloro-7-nitro-8-hydroxyquinoline 5-chloro-7-nitro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline->5-chloro-7-nitro-8-hydroxyquinoline Nitration (H₂SO₄, HNO₃) This compound This compound 5-chloro-7-nitro-8-hydroxyquinoline->this compound Reduction (e.g., SnCl₂/HCl) Precursor This compound Product Quinoline-Annulated Phenoxazinone Precursor->Product Oxidative Coupling (Chemical or Enzymatic)

Caption: Synthetic route to Quinoline-Annulated Phenoxazinone.

Experimental Workflow: Chemical Synthesis

Chemical_Synthesis_Workflow Start Start Dissolve Dissolve this compound and catalyst in solvent Start->Dissolve React Stir under aerobic conditions at room temperature Dissolve->React Monitor Monitor reaction by TLC React->Monitor Workup Work-up and isolation (Filtration/Extraction) Monitor->Workup Reaction complete Purify Purification (Chromatography/Recrystallization) Workup->Purify End Characterized Product Purify->End

Caption: Workflow for chemical synthesis of phenoxazinone.

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Synthesis_Workflow Start Start Prepare Prepare buffered solution of This compound Start->Prepare AddEnzyme Add Laccase Prepare->AddEnzyme React Stir at room temperature (aerobic) AddEnzyme->React Monitor Monitor product formation (Spectrophotometry/TLC) React->Monitor Extract Extract product with organic solvent Monitor->Extract Reaction complete Purify Purification (Chromatography) Extract->Purify End Characterized Product Purify->End

Caption: Workflow for enzymatic synthesis of phenoxazinone.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 7-Amino-5-chloroquinolin-8-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimicrobial effects. Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication and repair. This document provides detailed application notes and standardized protocols for the in vitro screening of the antimicrobial activity of 7-Amino-5-chloroquinolin-8-ol and related substituted quinoline compounds. Due to the limited publicly available data specifically for this compound, the provided quantitative data and some procedural details are based on closely related analogs such as 5-chloroquinolin-8-ol (cloxyquin) and other amino- and chloro-substituted quinolines.

Postulated Mechanism of Action

The antimicrobial activity of many quinoline derivatives is attributed to their ability to interfere with bacterial DNA synthesis. By targeting and stabilizing the complex formed between bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), they prevent the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death. Additionally, some 8-hydroxyquinoline derivatives are known to act as chelating agents, sequestering metal ions essential for microbial enzyme function, which presents an alternative or synergistic mechanism of action.[1]

cluster_0 Bacterial Cell Quinoline This compound Complex DNA-Enzyme-Quinoline Complex Quinoline->Complex Binds to Replication DNA Replication & Transcription Complex->Replication Inhibits DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex Forms complex with DNA Bacterial DNA DNA->DNA_Gyrase Cell_Death Cell Death Replication->Cell_Death Leads to

Postulated mechanism of action for quinoline derivatives.

Data Presentation: Antimicrobial Activity of Related Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for quinoline compounds structurally related to this compound against various microbial strains. This data provides a comparative snapshot of the potential activity of this class of compounds.

Table 1: Antitubercular Activity of 5-chloroquinolin-8-ol (Cloxyquin) [1]

Microbial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium tuberculosis (9 reference strains)0.125 - 0.25--
Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.250.1250.25

Table 2: Antibacterial and Antifungal Activity of Various Quinoline Derivatives

Compound ClassMicrobial StrainMIC Range (µg/mL)Reference
7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylatesEscherichia coli ATCC 259221 - 4[2]
7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylatesPseudomonas aeruginosa ATCC 278531 - 2[2]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis4 - 16[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4 - 16[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecalis4 - 16[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecium4 - 16[3]
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22
Quinolinequinones (QQ2)Clinically resistant Staphylococcus spp.1.22 - 9.76
Triazole-8-hydroxyquinoline derivativesCandida species31.25 - 1000[3]

Experimental Protocols

The following are detailed methodologies for key experiments in antimicrobial activity screening.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Microbial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate start->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for Broth Microdilution Susceptibility Test.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Test compound solution of known concentration

Procedure:

  • Inoculum Spreading: Aseptically spread the prepared microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Addition: Carefully add a fixed volume of the test compound solution into each well.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Amino-5-chloroquinolin-8-ol.

Synthetic Pathway Overview

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-chloro-8-hydroxyquinoline. The foundational steps involve the nitration of the quinoline ring followed by the reduction of the nitro group.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline Nitration Nitration (H2SO4, HNO3) 5-Chloro-8-hydroxyquinoline->Nitration 5-Chloro-7-nitroquinolin-8-ol 5-Chloro-7-nitroquinolin-8-ol Nitration->5-Chloro-7-nitroquinolin-8-ol Reduction Reduction (e.g., Na2S2O4 or H2/Pd-C) 5-Chloro-7-nitroquinolin-8-ol->Reduction This compound This compound Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Nitration of 5-Chloro-8-hydroxyquinoline

Q1: My nitration reaction is resulting in a low yield or no product. What are the common causes?

A1: Low yields in the nitration of quinoline derivatives can stem from several factors. Key areas to investigate include:

  • Temperature Control: The nitration of activated rings like 8-hydroxyquinoline is highly exothermic. It is crucial to maintain a low reaction temperature (typically below 10°C) during the addition of the nitrating mixture to prevent side reactions and degradation of the starting material.[1]

  • Reagent Quality: The concentration of nitric and sulfuric acids is critical. Use fresh, concentrated acids to ensure the formation of the necessary nitronium ion (NO₂⁺).

  • Reaction Time: While the addition of reagents should be slow, the subsequent reaction time is also important. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction at higher temperatures can lead to byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Flowchart: Low Nitration Yield

Nitration_Troubleshooting Start Low/No Nitration Product CheckTemp Was temperature maintained below 10°C during addition? Start->CheckTemp CheckReagents Are nitric and sulfuric acids fresh and concentrated? CheckTemp->CheckReagents Yes SolutionTemp Action: Improve cooling efficiency. Use an ice-salt bath if necessary. CheckTemp->SolutionTemp No CheckTime Was reaction progress monitored by TLC? CheckReagents->CheckTime Yes SolutionReagents Action: Use fresh, high-purity concentrated acids. CheckReagents->SolutionReagents No CheckTime->Start Yes, still low yield SolutionTime Action: Optimize reaction time based on TLC analysis to ensure full conversion. CheckTime->SolutionTime No

Caption: Troubleshooting logic for low yield in nitration.

Step 2: Reduction of 5-Chloro-7-nitroquinolin-8-ol

Q2: I am observing incomplete reduction of the nitro group. How can I improve the conversion?

A2: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical for a successful conversion.

  • Choice of Reducing Agent:

    • Sodium Dithionite (Na₂S₂O₄): This is an effective reducing agent for this type of transformation.[2][3] Ensure it is added in sufficient excess. The reaction is typically performed in a mixture of solvents like THF and water.

    • Catalytic Hydrogenation (H₂/Pd-C): This method is also effective but requires specialized equipment (hydrogenator). The catalyst activity can be a factor; ensure you are using a fresh and active catalyst.

  • Reaction Conditions:

    • pH Control: When using reagents like sodium dithionite, maintaining the appropriate pH can be important for the reaction to proceed to completion.

    • Solvent: The solubility of the starting material in the chosen solvent system is crucial. For instance, a THF/water mixture can be effective for reductions with sodium dithionite.[2][3]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification challenges often arise from side products or unreacted starting materials.

  • Common Impurities:

    • Unreacted 5-chloro-7-nitroquinolin-8-ol.

    • Partially reduced intermediates.

    • Byproducts from side reactions.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. Solvents like ethanol or toluene can be suitable.[4]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol may be effective.[5]

Experimental Protocols

The following are detailed experimental protocols adapted from literature for analogous syntheses.

Protocol 1: Synthesis of 5-Chloro-7-nitroquinolin-8-ol (Step 1)

This protocol is adapted from the nitration of 8-hydroxyquinoline.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly add 5-chloro-8-hydroxyquinoline to the pre-cooled acid mixture. Ensure the temperature of the reaction mixture is maintained below 10°C throughout the addition.

  • After the complete addition, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-chloro-7-nitroquinolin-8-ol.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is adapted from the reduction of a nitro-bromo-quinolin-ol derivative.[2][3]

  • Dissolve 5-chloro-7-nitroquinolin-8-ol in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium dithionite (Na₂S₂O₄) portion-wise to the solution with vigorous stirring. An excess of the reducing agent is typically required.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions that can be optimized for this synthesis, based on analogous reactions reported in the literature.

Table 1: Optimization of Nitration Conditions

ParameterCondition ACondition BCondition C
Temperature 0 - 5 °C5 - 10 °CRoom Temperature
Reaction Time 2 hours3 hours5 hours
Nitrating Agent Conc. H₂SO₄ / Fuming HNO₃Conc. H₂SO₄ / Conc. HNO₃KNO₃ / Conc. H₂SO₄
Expected Outcome High selectivity for 7-nitroModerate selectivityPotential for byproducts

Table 2: Comparison of Reduction Methods

ParameterMethod 1: Sodium DithioniteMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium Dithionite (Na₂S₂O₄)H₂ gas with Pd/C catalyst
Solvent THF / Water[2][3]Ethanol or Methanol
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric50-1000 psi[5]
Typical Yield Good to ExcellentExcellent
Advantages Standard laboratory setupClean reaction, high yield
Disadvantages Requires aqueous workupRequires specialized high-pressure equipment

References

Technical Support Center: Purification of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 7-Amino-5-chloroquinolin-8-ol.

Troubleshooting Guides

Purification of this compound can be challenging due to the presence of closely related impurities and its specific physicochemical properties. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of unreacted starting materials or intermediates (e.g., 7-nitro-5-chloroquinolin-8-ol). - Formation of isomeric or polymeric byproducts.- Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion. - Perform an initial acid-base extraction to remove non-basic impurities. - Proceed with recrystallization or column chromatography for further purification.
Difficulty in Removing Colored Impurities - Presence of oxidized or polymeric byproducts. - Residual metal catalysts from the reduction step.- Treat the crude product solution with activated charcoal before filtration and recrystallization. - For column chromatography, consider using a more polar solvent system to better separate the colored impurities. - If residual metals are suspected, a wash with a chelating agent solution (e.g., EDTA) may be beneficial.
Product Oiling Out During Recrystallization - The solvent is too nonpolar for the compound. - The solution is supersaturated. - The cooling process is too rapid.- Use a more polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water can be effective. - Ensure the crude product is fully dissolved at the solvent's boiling point before cooling. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase). - Incorrect choice of stationary phase. - Column overloading.- Optimize the mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes, gradually increasing the polarity. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing. - Silica gel is a common choice, but if separation is poor, consider using neutral alumina. - Ensure the amount of crude product loaded onto the column is appropriate for its size.
Product Degradation During Purification - Exposure to strong acids or bases at elevated temperatures. - Oxidation of the amino or hydroxyl group.- Avoid prolonged heating in the presence of strong acids or bases. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store the purified product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound, and what are the expected impurities?

A common synthetic approach involves the nitration of 5-chloroquinolin-8-ol to yield 7-nitro-5-chloroquinolin-8-ol, followed by the reduction of the nitro group to an amine.

  • Diagram of the Synthetic Pathway:

    Synthetic Pathway 5-chloroquinolin-8-ol 5-chloroquinolin-8-ol 7-nitro-5-chloroquinolin-8-ol 7-nitro-5-chloroquinolin-8-ol 5-chloroquinolin-8-ol->7-nitro-5-chloroquinolin-8-ol Nitration (HNO3/H2SO4) This compound This compound 7-nitro-5-chloroquinolin-8-ol->this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C)

    A typical two-step synthesis of this compound.

    Expected Impurities:

    • Unreacted 7-nitro-5-chloroquinolin-8-ol: If the reduction is incomplete.

    • Starting 5-chloroquinolin-8-ol: If the initial nitration is incomplete.

    • Isomeric Aminochloroquinolinols: Depending on the regioselectivity of the nitration step.

    • Byproducts from the reduction: The nature of these depends on the reducing agent used. For example, with SnCl2, tin salts may be present.

    • Polymeric or oxidized byproducts: These can form, especially at elevated temperatures or in the presence of air.

Q2: What are the recommended recrystallization solvents for this compound?

Based on the structure (containing polar amino and hydroxyl groups and a less polar quinoline core), a solvent of intermediate polarity is often a good choice.

  • Ethanol is frequently used for the recrystallization of similar amino-hydroxyquinolines.[1]

  • A mixture of ethanol and water can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by reheating to get a clear solution and then slow cooling.

  • Toluene has also been reported for the recrystallization of related quinoline derivatives.[1]

Q3: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a nonpolar and a polar solvent is typically used. Good starting points include:

    • Ethyl acetate/Hexane (e.g., 30:70 to 70:30)

    • Dichloromethane/Methanol (e.g., 98:2 to 90:10)

  • Additive: Due to the basic nature of the amino group, "tailing" of the spot can be an issue. Adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can result in sharper, more defined spots.

  • Visualization: The compound is expected to be UV active due to the aromatic quinoline ring system, so it can be visualized under a UV lamp (254 nm). Staining with iodine vapor or potassium permanganate can also be used.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

  • Workflow for Recrystallization:

    Recrystallization Workflow A Dissolve crude product in minimum hot solvent B Hot filtration to remove insoluble impurities A->B C Slow cooling of the filtrate to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry purified product E->F

    A standard workflow for the purification of a solid by recrystallization.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Logical Diagram for Chromatography Troubleshooting:

    Chromatography Troubleshooting Problem Poor Separation Cause1 Rf too high/low Problem->Cause1 Cause2 Streaking/Tailing Problem->Cause2 Cause3 Overlapping Spots Problem->Cause3 Solution1 Adjust mobile phase polarity Cause1->Solution1 Solution2 Add triethylamine to mobile phase Cause2->Solution2 Solution3 Change stationary phase or try a different solvent system Cause3->Solution3

    Troubleshooting common issues in column chromatography.

Quantitative Data Summary

PropertyThis compound (Predicted)5-chloroquinolin-8-ol (Experimental/Predicted)
Molecular Formula C₉H₇ClN₂OC₉H₆ClNO
Molecular Weight 194.62 g/mol 179.60 g/mol
Melting Point 162-164 °C122-124 °C
Boiling Point 400.3 ± 45.0 °C~315 °C
pKa 3.56 ± 0.30-
LogP 2.757-
Solubility Expected to be sparingly soluble in water, with better solubility in polar organic solvents like ethanol, methanol, and DMSO.Generally soluble in organic solvents like ethanol and methanol; limited solubility in water.[2]

References

Technical Support Center: Derivatization of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 7-Amino-5-chloroquinolin-8-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired N-Acylated Product

Question: I am attempting an N-acylation on the 7-amino group of this compound, but I am observing a very low yield of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-acylation reactions of amino-quinolinols can stem from several factors, including suboptimal reaction conditions, reagent choice, and competing side reactions. Here are key areas to troubleshoot:

  • Choice of Acylating Agent and Coupling Reagents: The reactivity of your acylating agent is critical. For less reactive carboxylic acids, the use of coupling agents is necessary to form a more reactive intermediate.

    • Coupling Agents: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. Studies on the related 2-amino-8-quinolinol have shown high yields with these reagents.[1]

    • Acid Chlorides/Anhydrides: While generally more reactive, they can sometimes lead to side reactions if not used under optimal conditions.

  • Base Selection: The choice of base is crucial for deprotonating the amine and neutralizing any acidic byproducts.

    • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[2]

    • Inorganic Bases: In some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be employed, but these can also deprotonate the hydroxyl group, leading to competing O-acylation.[1]

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates.

    • Reactions may need to be run at elevated temperatures (reflux) to drive them to completion.[1]

    • Conversely, starting at a low temperature (e.g., 0 °C) during the addition of reagents can help control exothermic reactions and minimize side product formation. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Anhydrous (dry) solvents are critical, as water can hydrolyze the acylating agent or activated acid. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).[2]

Issue 2: Formation of an Unexpected Side Product - O-Acylation

Question: I am getting a significant amount of a side product that appears to be the O-acylated derivative instead of my target N-acylated product. How can I improve the chemoselectivity for N-acylation?

Answer:

The presence of the 8-hydroxyl group introduces a competing nucleophile, which can lead to O-acylation. Achieving chemoselectivity is key to maximizing the yield of the desired N-acylated product.

  • Protecting the Hydroxyl Group: The most straightforward approach is to protect the 8-hydroxyl group before performing the N-acylation. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether. This protected intermediate can then be N-acylated, followed by deprotection of the hydroxyl group.

  • Optimizing Reaction Conditions for N-selectivity:

    • Base and Reagent Choice: The use of certain bases can favor one form of acylation over another. For instance, in related systems, using NaH or t-BuOK has been shown to favor O-acylation.[1] Using milder organic bases like TEA or DIPEA at lower temperatures may favor N-acylation.

    • pH Control: Maintaining a slightly acidic to neutral pH can sometimes favor N-acylation, as the amine group will be more nucleophilic than the hydroxyl group under these conditions.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate and purify the final derivatized product from the reaction mixture. What purification strategies are recommended?

Answer:

Purification of quinoline derivatives can be challenging due to their polarity and potential for metal chelation.

  • Standard Chromatographic Methods: Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective.

  • Acid-Base Extraction: If your derivatized product has significantly different acidic or basic properties compared to the starting material and impurities, a liquid-liquid extraction using acidic and basic aqueous solutions can be a powerful preliminary purification step.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.

  • Dealing with Tar-like Impurities: The synthesis of quinoline scaffolds can sometimes generate tarry byproducts. Adding boric acid during the synthesis of the quinoline core has been reported to reduce tar formation, leading to cleaner reactions and higher yields.[3] While this applies to the synthesis of the core structure, it highlights the potential for complex side reactions that can complicate purification.

Quantitative Data Summary

The following table summarizes reaction conditions from studies on the related 2-amino-8-quinolinol, which can serve as a starting point for optimizing the derivatization of this compound.

Reagent/ConditionValue/TypeYield (%)Product Ratio (N-acylated:O-acylated:Di-acylated)Reference
Coupling Agent PyBOP (1.3 equiv)5058 : 1 : 41[1]
HATU (1.3 equiv)6583 : 0 : 17[1]
CDI (1.3 equiv)3070 : 22 : 8[1]
Base NaH (2.0 equiv)755 : 88 : 7[1]
n-BuLi (2.0 equiv)560 : 99 : 1[1]
t-BuOK (3.0 equiv)851 : 96 : 3[1]
Additive HOBt (1.5 equiv)5680 : 0 : 20[1]
Pyridine·HCl (1.5 equiv)7887 : 0 : 13[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using a Coupling Agent

This protocol is adapted from methodologies used for similar amino-quinolinols.[1][4]

  • Dissolve Starting Material: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents) in an anhydrous solvent (e.g., DMF or THF).

  • Add Coupling Agent and Base: To the solution, add the coupling agent (e.g., HATU, 1.3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low N-Acylation Yield

Troubleshooting_Workflow start Low Yield of N-Acylated Product check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Is starting material consumed? side_products Side Products Observed incomplete_reaction->side_products Yes increase_time Increase Reaction Time / Temperature incomplete_reaction->increase_time No change_reagents Change Coupling Agent / Base incomplete_reaction->change_reagents If time/temp fails check_purity Check Starting Material Purity incomplete_reaction->check_purity If reagents are optimal o_acylation O-Acylation Product Detected side_products->o_acylation Is O-acylation the main side reaction? other_side_products Other Side Products side_products->other_side_products No end_success Yield Improved increase_time->end_success change_reagents->end_success check_purity->end_success protect_oh Protect 8-OH Group o_acylation->protect_oh Yes optimize_conditions Optimize for N-Selectivity (Base, Temp) o_acylation->optimize_conditions No, but still present protect_oh->end_success optimize_conditions->end_success purification_issue Optimize Purification Strategy other_side_products->purification_issue purification_issue->end_success

Caption: A decision tree for troubleshooting low yields in N-acylation.

General Derivatization Pathways

Derivatization_Pathways cluster_starting_material Starting Material cluster_derivatives Potential Derivatives A This compound B N-Acyl Derivative A->B R-COCl or R-COOH + Coupling Agent C O-Alkyl Derivative A->C R-X (Alkyl Halide) + Base D N-Sulfonyl Derivative A->D R-SO2Cl + Base

Caption: Common derivatization reactions for this compound.

References

Technical Support Center: Controlling N- vs. O-Sulfonylation of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the N- versus O-sulfonylation of 7-Amino-5-chloroquinolin-8-ol. The guidance provided is based on established principles of organic chemistry and data from analogous aminophenol and quinoline systems.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the sulfonylation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Sulfonylating Agent: Moisture can decompose sulfonyl chlorides. 2. Inappropriate Base: The base may be too weak to deprotonate the nucleophile or too strong, leading to side reactions. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 4. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent.1. Use a fresh or newly opened bottle of the sulfonylating agent. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. 2. For N-sulfonylation, pyridine or triethylamine are common choices. For O-sulfonylation, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the hydroxyl group. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] 4. Switch to a more polar aprotic solvent like DMF or DMSO.
Predominant Formation of the O-Sulfonylated Isomer 1. Thermodynamic Control: O-sulfonylation may be the thermodynamically favored pathway under the reaction conditions. 2. Strongly Basic Conditions: Strong bases will preferentially deprotonate the more acidic phenolic hydroxyl group.1. Employ milder reaction conditions (e.g., lower temperature) to favor the kinetically controlled N-sulfonylation product. 2. Use a non-nucleophilic organic base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or acetonitrile at room temperature or below.
Predominant Formation of the N-Sulfonylated Isomer 1. Kinetic Control: N-sulfonylation is often kinetically favored due to the higher nucleophilicity of the amino group. 2. Steric Hindrance: The chloro and hydroxyl groups flanking the amino group may sterically hinder its approach to the sulfonylating agent.1. To favor O-sulfonylation, consider protecting the amino group prior to sulfonylation. 2. Use a stronger base (e.g., NaH) in a polar aprotic solvent like THF or DMF to selectively deprotonate the hydroxyl group, making it a more potent nucleophile.
Formation of Di-Sulfonylated Byproducts 1. Excess Sulfonylating Agent: Using a large excess of the sulfonylating agent can lead to reaction at both the amino and hydroxyl groups. 2. Harsh Reaction Conditions: High temperatures and strong bases can promote multiple sulfonylation.1. Carefully control the stoichiometry of the sulfonylating agent; use 1.0 to 1.1 equivalents. 2. Perform the reaction at lower temperatures and use a milder base. Monitor the reaction closely and stop it once the desired mono-sulfonylated product is formed.
Difficulty in Separating N- and O-Sulfonylated Isomers 1. Similar Polarity: The two isomers may have very similar polarities, making chromatographic separation challenging.1. Employ high-performance liquid chromatography (HPLC) with a phenyl or embedded polar group column, which can offer different selectivity for positional isomers.[2][3] 2. Consider derivatizing the crude mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection. 3. pH-zone-refining counter-current chromatography has been shown to be effective for separating isomeric sulfonic acids.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing N- vs. O-sulfonylation selectivity in this compound?

A1: The selectivity is primarily governed by a combination of electronic and steric effects, as well as reaction conditions:

  • Nucleophilicity: The amino group is generally more nucleophilic than the hydroxyl group, favoring N-sulfonylation under kinetically controlled conditions.

  • Acidity: The phenolic hydroxyl group is more acidic than the amino group. In the presence of a strong base, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, favoring O-sulfonylation.

  • Steric Hindrance: The substituents on the quinoline ring can influence the accessibility of the amino and hydroxyl groups to the sulfonylating agent.

  • Reaction Conditions: The choice of solvent, temperature, and base plays a crucial role. Aprotic solvents and milder bases at lower temperatures tend to favor N-sulfonylation, while strong bases and higher temperatures can promote O-sulfonylation.

Q2: How can I promote selective N-sulfonylation?

A2: To favor the formation of the N-sulfonylated product, consider the following:

  • Use a mild organic base: Pyridine or triethylamine are suitable choices.

  • Employ an aprotic solvent: Dichloromethane (DCM) or acetonitrile are good starting points.

  • Maintain a low to moderate temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Control stoichiometry: Use a slight excess (1.1 equivalents) of the sulfonyl chloride.

Q3: What conditions are recommended for selective O-sulfonylation?

A3: For selective O-sulfonylation, the following conditions are generally preferred:

  • Use a strong base: Sodium hydride (NaH) is effective for deprotonating the phenolic hydroxyl group.

  • Choose a polar aprotic solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable.

  • Protect the amino group: If selective O-sulfonylation is challenging, consider protecting the amino group (e.g., as an amide) before sulfonylation, followed by deprotection.

Q4: Which analytical techniques are best for characterizing the N- and O-sulfonylated products?

A4: A combination of spectroscopic methods is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons near the sulfonylation site will be different for the N- and O-isomers.

  • FT-IR Spectroscopy: The N-H stretching frequency in the N-sulfonylated product will differ from the O-H stretch in the starting material and the N-H of the unreacted amino group in the O-sulfonylated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the products and to separate the isomers.

Experimental Protocols (Based on Analogous Systems)

Protocol 1: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Slowly add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Sulfonylation

  • Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the hydroxyl group.

  • Add the desired sulfonyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

N_vs_O_Sulfonylation_Pathway cluster_reactants Reactants cluster_products Products start This compound + R-SO2Cl N_conditions Kinetic Control - Mild Base (Pyridine) - Aprotic Solvent (DCM) - Low Temperature start->N_conditions Favors N-Sulfonylation O_conditions Thermodynamic Control - Strong Base (NaH) - Polar Aprotic Solvent (THF) - Deprotonation of OH start->O_conditions Favors O-Sulfonylation N_product N-Sulfonylated Product O_product O-Sulfonylated Product N_conditions->N_product O_conditions->O_product

Caption: Reaction pathways for N- vs. O-sulfonylation.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield e.g., <20% wrong_isomer Wrong Isomer issue->wrong_isomer >80% undesired byproducts Byproducts issue->byproducts Multiple spots on TLC check_reagents Check Reagent Quality (Anhydrous Conditions) low_yield->check_reagents adjust_conditions Adjust Conditions (Base, Temp, Solvent) wrong_isomer->adjust_conditions control_stoichiometry Control Stoichiometry byproducts->control_stoichiometry optimize_base Optimize Base check_reagents->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp end Successful Outcome optimize_temp->end adjust_conditions->end control_stoichiometry->end

Caption: Troubleshooting workflow for sulfonylation reactions.

Logical_Relationships selectivity N- vs O-Selectivity n_sulf N-Sulfonylation selectivity->n_sulf Kinetic Control o_sulf O-Sulfonylation selectivity->o_sulf Thermodynamic Control base Base Strength base->selectivity base_details Weak Base -> N Strong Base -> O base->base_details temp Temperature temp->selectivity temp_details Low Temp -> N High Temp -> O temp->temp_details solvent Solvent Polarity solvent->selectivity sterics Steric Hindrance sterics->selectivity

Caption: Factors influencing N- vs. O-sulfonylation selectivity.

References

stability and degradation of 7-Amino-5-chloroquinolin-8-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of 7-Amino-5-chloroquinolin-8-ol in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is causing this?

A1: Discoloration, often appearing as a yellowing or browning of the solution, is a common indicator of degradation.[1] This is likely due to oxidation of the compound. Aromatic amines and phenolic compounds like this compound are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The resulting colored products are often quinone-imine or polymeric species.[1]

Q2: What are the optimal storage conditions for solutions of this compound to minimize degradation?

A2: To ensure the stability of your solutions, proper storage is critical. For long-term storage, it is advisable to keep solutions at low temperatures, such as 2-8°C or frozen at -20°C.[1] It is also recommended to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] For maximum stability, especially for long-term storage, consider preparing the solution with a de-gassed solvent and storing it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Q3: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A3: The solubility of quinoline derivatives can be highly dependent on pH.[3][4] Since this compound has a basic amino group, adjusting the pH of your solution to be more acidic may improve its solubility by forming a more soluble salt.[4] Additionally, using a co-solvent such as DMSO or ethanol before adding the aqueous buffer can aid in dissolution.[3][5] Gentle warming and sonication can also be employed, but care must be taken to avoid thermal degradation.[5]

Q4: I am observing a new, unexpected peak in my HPLC analysis of a this compound solution. Could this be a degradation product?

A4: The appearance of a new peak in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your compound to stress conditions such as acid, base, heat, light, and oxidation to generate potential degradation products. Comparing the chromatogram of your aged sample to those from the forced degradation study can help identify the unknown peak.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the aromatic amine and phenolic hydroxyl groups.Store solutions protected from light and air (use amber vials, store under inert gas). Prepare fresh solutions before use.[1]
Precipitation in Aqueous Buffer Poor aqueous solubility.Adjust the pH to be more acidic to form a soluble salt.[4] Use a minimal amount of a co-solvent like DMSO or ethanol.[3][5]
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.Run vehicle controls with the same concentration of solubilizing agents.[5] Minimize the time the compound spends in the assay medium before analysis.
Appearance of New Peaks in HPLC Chemical degradation.Perform a forced degradation study to identify potential degradation products.[3] Analyze samples at different time points to monitor the rate of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating method such as HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined by a forced degradation study.

Stress Condition Incubation Time (hours) Assay of Parent Compound (%) Major Degradation Products (Hypothetical)
0.1 M HCl (60°C)2485.2Hydrolyzed amino group product
0.1 M NaOH (60°C)2478.5Oxidized quinone-imine species
3% H₂O₂ (RT)2465.1Oxidized quinone-imine and polymeric products
Heat (105°C, solid)2498.9Minimal degradation
UV Light (254 nm)2472.3Photodegradation products (e.g., dehalogenated species)

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

G Troubleshooting Workflow for Solution Instability Start Observe Issue (e.g., Discoloration, Precipitation) CheckStorage Review Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage CheckSolubility Evaluate Solution Preparation (pH, Co-solvent) Start->CheckSolubility AnalyzePurity Perform Purity Analysis (e.g., HPLC) CheckStorage->AnalyzePurity CheckSolubility->AnalyzePurity IdentifyProduct Identify Degradation Product (Forced Degradation, LC-MS) AnalyzePurity->IdentifyProduct New Peaks Observed Optimize Optimize Protocol (Fresh Solutions, Modified Storage) AnalyzePurity->Optimize Purity Acceptable IdentifyProduct->Optimize End Issue Resolved Optimize->End

Caption: A troubleshooting workflow for addressing common instability issues.

G Potential Degradation Pathways cluster_main This compound cluster_products Degradation Products Compound This compound Oxidized Quinone-imine Species Compound->Oxidized Oxidation (Air, H₂O₂) Polymeric Polymeric Products Compound->Polymeric Oxidation Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Acid/Base Dehalogenated Dehalogenated Species Compound->Dehalogenated Photodegradation G Experimental Workflow for Stability Study Prep Prepare Stock Solution Stress Aliquot and Expose to Stress Conditions (Acid, Base, Light, Heat, Oxidant) Prep->Stress Control Store Control Sample (Protected from Stress) Prep->Control Incubate Incubate for Defined Time Stress->Incubate Control->Incubate Analyze Analyze All Samples (HPLC, LC-MS) Incubate->Analyze Compare Compare Stressed vs. Control (Identify Degradation Products, Quantify Loss) Analyze->Compare Report Report Stability Profile Compare->Report

References

common side products in the synthesis of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Amino-5-chloroquinolin-8-ol. The information is based on established chemical principles and documented reactions of similar quinoline compounds.

Troubleshooting Guides

This section addresses specific experimental issues and links them to potential side products.

Issue 1: Unexpected Spots on TLC Analysis After Nitration

Question: After the nitration of 5-chloroquinolin-8-ol, my TLC plate shows multiple spots in addition to the expected 5-chloro-7-nitroquinolin-8-ol. What are these impurities?

Answer: The presence of multiple spots on your TLC plate following the nitration of 5-chloroquinolin-8-ol likely indicates the formation of several side products. The most common culprits are regioisomers and dinitrated compounds.

  • 5-chloro-6-nitroquinolin-8-ol: Electrophilic nitration on the quinoline ring system can sometimes occur at the C6 position, leading to the formation of this regioisomer.

  • 5,7-dichloro-8-hydroxyquinoline: If your starting material, 5-chloro-8-hydroxyquinoline, was synthesized via chlorination of 8-hydroxyquinoline, it might contain the over-chlorinated impurity 5,7-dichloro-8-hydroxyquinoline.[1] This impurity will also undergo nitration, leading to additional spots.

  • 5-chloro-x,7-dinitroquinolin-8-ol: Under certain conditions, dinitration of the quinoline ring can occur.[2] The second nitro group may add at an available position on the benzene ring.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Analyze your starting 5-chloroquinolin-8-ol by techniques such as HPLC or NMR to check for the presence of 5,7-dichloro-8-hydroxyquinoline.

  • Control Reaction Temperature: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to improve regioselectivity and minimize dinitration.

  • Optimize Reaction Time: A shorter reaction time may reduce the formation of dinitrated byproducts. Monitor the reaction progress by TLC.

  • Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired 7-nitro isomer from other side products.

Issue 2: Low Yield and/or Difficult Purification After Reduction

Question: Following the reduction of 5-chloro-7-nitroquinolin-8-ol, I'm observing a low yield of the desired this compound and the crude product is difficult to purify. What could be the cause?

Answer: Low yields and purification challenges in the reduction step often point to incomplete reactions or the formation of difficult-to-remove side products.

  • Incomplete Reduction: The nitro group may be only partially reduced, leading to the formation of intermediates such as 5-chloro-7-nitrosoquinolin-8-ol or 5-chloro-7-(hydroxylamino)quinolin-8-ol . These species can be unstable and may lead to the formation of colored impurities.

  • Dehalogenation: Some reduction conditions, particularly catalytic hydrogenation with certain catalysts (e.g., Palladium on carbon), can lead to the cleavage of the C-Cl bond, resulting in the formation of 7-aminoquinolin-8-ol .

  • Polymerization/Condensation Products: The product, this compound, is a diamine derivative and can be susceptible to oxidative degradation or polymerization, especially if exposed to air for extended periods, leading to the formation of tar-like substances.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction by TLC until the starting nitro compound is fully consumed. If the reaction stalls, consider adding more reducing agent.

  • Choice of Reducing Agent: For the reduction of nitroarenes containing sensitive functional groups like halogens, reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are often preferred over catalytic hydrogenation to minimize dehalogenation.

  • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups.

  • Purification: If the product is prone to degradation on silica gel, consider alternative purification methods such as recrystallization or purification via salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed synthetic pathway involves a two-step process:

  • Nitration: 5-chloroquinolin-8-ol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 7-position, yielding 5-chloro-7-nitroquinolin-8-ol.

  • Reduction: The nitro group of 5-chloro-7-nitroquinolin-8-ol is then reduced to an amino group to form the final product, this compound.

Q2: Can dinitration occur during the nitration of 5-chloroquinolin-8-ol?

A2: Yes, dinitration is a potential side reaction, particularly with prolonged reaction times or at elevated temperatures. The electron-donating hydroxyl group and the activating nature of the quinoline ring can make it susceptible to further nitration. Studies on the nitration of 8-hydroxyquinoline have shown the formation of 5,7-dinitro-8-hydroxyquinoline.[2]

Q3: Is it possible for the chloro group to be replaced during the synthesis?

A3: While the chloro group at the 5-position is generally stable, it can be susceptible to nucleophilic substitution under certain conditions, although this is not a common side reaction in this specific synthesis. A more likely side reaction involving the chloro group is reductive dehalogenation during the nitro group reduction step, as discussed in the troubleshooting section.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

StepPotential Side ProductChemical StructureFormation Pathway
Nitration 5-chloro-6-nitroquinolin-8-olC₉H₅ClN₂O₃Electrophilic attack at the C6 position.
5,7-dichloro-8-hydroxyquinolineC₉H₅Cl₂NOPresent as an impurity in the starting material.
5-chloro-x,7-dinitroquinolin-8-olC₉H₄ClN₃O₅Over-nitration of the starting material.
Reduction 5-chloro-7-nitrosoquinolin-8-olC₉H₅ClN₂O₂Incomplete reduction of the nitro group.
5-chloro-7-(hydroxylamino)quinolin-8-olC₉H₇ClN₂O₂Incomplete reduction of the nitro group.
7-aminoquinolin-8-olC₉H₈N₂OReductive dehalogenation.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-7-nitroquinolin-8-ol (Nitration)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Slowly add 5-chloroquinolin-8-ol (1.0 g, 5.57 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the starting material is completely dissolved, add a pre-cooled mixture of concentrated nitric acid (0.4 mL, 9.47 mmol) and concentrated sulfuric acid (1 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting suspension with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-chloro-7-nitroquinolin-8-ol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reduction)

  • To a solution of 5-chloro-7-nitroquinolin-8-ol (1.0 g, 4.45 mmol) in ethanol (20 mL) in a round-bottom flask, add tin(II) chloride dihydrate (4.0 g, 17.7 mmol).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Nitration Step cluster_1 Reduction Step 5-chloroquinolin-8-ol 5-chloroquinolin-8-ol 5-chloro-7-nitroquinolin-8-ol 5-chloro-7-nitroquinolin-8-ol 5-chloroquinolin-8-ol->5-chloro-7-nitroquinolin-8-ol HNO₃, H₂SO₄ 5-chloro-6-nitroquinolin-8-ol 5-chloro-6-nitroquinolin-8-ol 5-chloroquinolin-8-ol->5-chloro-6-nitroquinolin-8-ol Side Reaction dinitrated_product 5-chloro-x,7-dinitro quinolin-8-ol 5-chloro-7-nitroquinolin-8-ol->dinitrated_product Over-nitration This compound This compound 5-chloro-7-nitroquinolin-8-ol->this compound Reduction (e.g., SnCl₂, HCl) incomplete_reduction Incomplete Reduction (Nitroso, Hydroxylamino) 5-chloro-7-nitroquinolin-8-ol->incomplete_reduction Side Reaction dehalogenation 7-aminoquinolin-8-ol 5-chloro-7-nitroquinolin-8-ol->dehalogenation Side Reaction

Caption: Synthetic pathway and potential side products.

Troubleshooting_Logic cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting TLC_spots Multiple TLC Spots Impurity_Source Potential Causes TLC_spots->Impurity_Source Regioisomer Regioisomer Formation (6-nitro) Impurity_Source->Regioisomer Dinitration Dinitration Impurity_Source->Dinitration Starting_Material_Impurity Starting Material Impurity (5,7-dichloro) Impurity_Source->Starting_Material_Impurity Solution Solutions Regioisomer->Solution Dinitration->Solution Starting_Material_Impurity->Solution Control_Temp Control Temperature Solution->Control_Temp Optimize_Time Optimize Time Solution->Optimize_Time Purify_SM Purify Starting Material Solution->Purify_SM Low_Yield Low Yield / Purification Issues Reduction_Causes Potential Causes Low_Yield->Reduction_Causes Incomplete_Reduction Incomplete Reduction Reduction_Causes->Incomplete_Reduction Dehalogenation Dehalogenation Reduction_Causes->Dehalogenation Polymerization Polymerization Reduction_Causes->Polymerization Reduction_Solution Solutions Incomplete_Reduction->Reduction_Solution Dehalogenation->Reduction_Solution Polymerization->Reduction_Solution Monitor_Reaction Monitor Reaction Reduction_Solution->Monitor_Reaction Choose_Reagent Choose Appropriate Reagent Reduction_Solution->Choose_Reagent Inert_Atmosphere Use Inert Atmosphere Reduction_Solution->Inert_Atmosphere

Caption: Troubleshooting flowchart for the synthesis.

References

improving the solubility of 7-Amino-5-chloroquinolin-8-ol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Amino-5-chloroquinolin-8-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low aqueous solubility?

A1: The low aqueous solubility is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]

Q2: What are the common indicators of solubility problems in my biological assays?

A2: Inconsistent results between replicate wells, visible precipitation in the assay medium or stock solutions, and lower-than-expected biological activity are all common signs of poor compound solubility.[2] If a compound precipitates, the actual concentration exposed to the cells or target is unknown and lower than the nominal concentration, leading to unreliable data and potentially false negatives in screening campaigns.[2]

Q3: My compound precipitated from its DMSO stock solution during storage. What should I do?

A3: Precipitation from DMSO stocks can occur if the compound's solubility limit is exceeded or if the DMSO absorbs water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[2] To resolve this, you can try gently warming the solution or using sonication to redissolve the precipitate.[2] For future prevention, consider storing the compound as a dry powder, preparing fresh stock solutions before each experiment, or storing stocks at a lower concentration.[2]

Q4: What is the maximum concentration of a co-solvent like DMSO that I can use in my cell-based assay?

A4: The tolerance for co-solvents like Dimethyl Sulfoxide (DMSO) is highly dependent on the specific cell line and assay type.[2] As a general rule, many cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific system.

Q5: What are the primary strategies for improving the solubility of this compound?

A5: The most common and effective strategies for improving the solubility of quinoline derivatives include:

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO, to dissolve the compound before diluting it into the aqueous assay buffer.[1][2]

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1]

  • Use of Excipients: Employing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][3]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions can increase the surface area of the compound, which may improve its dissolution rate.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Problem: My compound precipitates immediately when I add the stock solution to my aqueous assay buffer.

This is a common issue when the final concentration in the assay buffer exceeds the compound's aqueous solubility limit, a phenomenon known as "crashing out."

A Compound precipitates in aqueous assay buffer B Is the final concentration too high? A->B C Lower the final assay concentration. Determine the kinetic solubility limit. B->C Yes D Is the co-solvent percentage too low? B->D No E Increase co-solvent (e.g., DMSO) concentration in the final buffer. (Ensure assay tolerance) D->E Yes F Is the compound ionizable? D->F No G Adjust buffer pH to favor the ionized, more soluble form. F->G Yes H Consider advanced formulations: - Cyclodextrin Complexation - Solid Dispersions F->H No

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Lower Final Concentration: The simplest solution is to test a lower final concentration of the compound.

  • Increase Co-solvent: If your assay allows, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution. Always validate that the co-solvent concentration does not affect the assay's outcome.

  • Modify pH: As a quinoline derivative, this compound is likely a weak base. Preparing your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may increase its solubility. Ensure the pH is compatible with your biological system.[1]

  • Change Dilution Method: Instead of adding the compound stock directly to the full volume of buffer, try a serial dilution method. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

Problem: I am observing high variability and inconsistent results between my assay replicates.

This often points to the compound not being fully dissolved or precipitating over the course of the experiment.

A High variability in assay results B Visually inspect wells/tubes for precipitate (microscope). A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Refer to 'Compound Precipitates' Troubleshooting Workflow C->E F Ensure stock solution is clear and fully dissolved before use. (Warm/sonicate if necessary) D->F G Evaluate compound stability in assay buffer over time. F->G

Caption: Logic diagram for addressing inconsistent assay results.

Solutions:

  • Confirm Stock Solution Clarity: Before each use, ensure your stock solution is completely clear. If any precipitate is visible, gently warm the vial (e.g., to 37°C) or sonicate it until the compound is fully redissolved.[2]

  • Pre-equilibrate: After diluting the compound into the final assay buffer, allow the solution to equilibrate for a short period (e.g., 15-30 minutes) and visually inspect for precipitation before adding it to your cells or target.

  • Use Surfactants: In some biochemical assays, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer can help maintain the solubility of hydrophobic compounds. This must be tested for compatibility with your specific assay.

Solubility Data & Solvent Properties

Table 1: Properties of Common Solvents for Biological Assays

SolventTypePolarityUse in AssaysKey Considerations
DMSO Dipolar AproticHighUniversal solvent for initial stock solutions.[6][7]Can be toxic to cells at >1% (v/v). Hygroscopic, can absorb water.[2]
Ethanol ProticHighCo-solvent for some compounds.Can be toxic to cells; more volatile than DMSO.
PEG 400 ProticHighCo-solvent, can improve solubility.[2]Can increase the viscosity of the solution.
Aqueous Buffer (e.g., PBS) ProticVery HighFinal assay medium.Limited ability to dissolve hydrophobic compounds. pH can be modified.

This table provides general guidance. The optimal solvent system must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a 10 mM stock solution in DMSO.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 194.62 g/mol ). For 1 mL of a 10 mM stock, weigh 1.946 mg.

  • Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes or place it in a sonicator bath for 5 minutes.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Method for pH-Dependent Solubility Testing

This protocol helps determine if adjusting the pH of the assay buffer can improve solubility.

  • Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.5, 6.5, 7.4, and 8.0).

  • Prepare Compound Dilutions: Prepare a concentrated intermediate dilution of your compound from a DMSO stock into a solvent-free medium (e.g., cell culture medium without serum).

  • Add to Buffers: Add a small volume of the intermediate compound dilution to each of the different pH buffers to achieve your desired final concentration. The final DMSO concentration should be kept constant and low (e.g., 0.5%).

  • Equilibrate and Observe: Incubate the solutions at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Assess Solubility: Visually inspect each tube for signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV. An increase in solubility will be observed at the pH where the compound is most stable in its ionized form.

References

how to avoid oxidation of 7-Amino-5-chloroquinolin-8-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 7-Amino-5-chloroquinolin-8-ol during storage.

Troubleshooting Guide: Oxidation of this compound

This guide addresses common issues related to the oxidation of this compound, which can be identified by a change in color of the compound, typically from a light to a darker shade.

Q1: My vial of this compound has changed color upon storage. What is the likely cause?

A1: A color change in this compound is a strong indicator of oxidation. This compound contains both an amino and a hydroxyl group on an aromatic ring system, making it susceptible to degradation in the presence of oxygen, light, and moisture. The quinoline core itself can also undergo oxidative degradation.

Q2: I have been storing the compound at low temperatures, but it still seems to be degrading. Why is this happening?

A2: While low temperatures slow down most chemical reactions, oxidation can still occur, especially if other factors are not controlled. For some compounds, such as 7-aminoclonazepam, freezing has been shown to potentially decrease stability. It is crucial to also exclude oxygen and light and to ensure the compound is dry.

Q3: What are the immediate steps I should take if I suspect my compound has oxidized?

A3: If you suspect oxidation, it is recommended to first assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. This will allow you to quantify the extent of degradation. Depending on the level of impurity, the material may no longer be suitable for your experiment.

Q4: Can I still use the oxidized this compound for my experiments?

A4: Using a degraded compound is generally not recommended as the impurities can lead to unreliable and irreproducible experimental results. The oxidation products may have different biological activities or interfere with your assays. It is best to use a fresh, pure sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions to prevent the oxidation of this compound?

A1: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at a low temperature (e.g., -20°C or -80°C). It is also critical to ensure the compound is thoroughly dried before long-term storage to remove any residual moisture.

Q2: How can I protect the compound from oxidation during handling and weighing?

A2: When handling the compound, minimize its exposure to air and light. Work quickly and in an environment with low humidity. If possible, handle the compound in a glovebox under an inert atmosphere. After weighing, promptly and securely reseal the container, and purge with an inert gas before returning it to storage.

Q3: Are there any chemical stabilizers or antioxidants that can be added to prevent oxidation?

A3: While the addition of antioxidants is a common strategy for stabilizing sensitive compounds, the choice of antioxidant must be carefully considered as it could interfere with downstream applications. For bulk storage, adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), might be an option, but its compatibility with your experimental system must be verified. For most laboratory-scale applications, stringent control of the storage atmosphere is the preferred method.

Q4: How can I verify the purity of my this compound before use?

A4: The purity of the compound can be assessed using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple visual inspection for color change can serve as an initial, qualitative indicator of potential degradation.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and establish appropriate storage and handling conditions for this compound.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated stability chambers or ovens

  • Photostability chamber

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a set temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition and time point. Identify the major degradation products if using a mass spectrometer.

Data Presentation

The following table can be used to record and compare the stability data of this compound under different storage conditions.

Storage ConditionTemperature (°C)Time Point (Months)Purity (%) by HPLCAppearance/ColorNotes
Control -200Initial analysis
Standard -201, 3, 6, 12Tightly sealed, dark, inert atm.
Inert Atmosphere Room Temp1, 3, 6, 12Tightly sealed, dark, N₂/Ar
Air Atmosphere Room Temp1, 3, 6, 12Tightly sealed, dark, air
Light Exposure Room Temp1, 3, 6, 12Tightly sealed, ambient light, air
Elevated Temperature 401, 3, 6Tightly sealed, dark, inert atm.
High Humidity Room Temp1, 3, 6Tightly sealed, dark, inert atm., 75% RH

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for addressing the oxidation of this compound.

Oxidation_Troubleshooting cluster_observe Observation cluster_assess Assessment cluster_decision Decision cluster_action Action cluster_prevention Preventative Measures for Future Storage Observe Observe Color Change in Stored Compound AssessPurity Assess Purity (e.g., HPLC) Observe->AssessPurity IsDegraded Is Degradation Significant? AssessPurity->IsDegraded Discard Discard and Procure Fresh Compound IsDegraded->Discard Yes Proceed Proceed with Caution (Acknowledge Impurity) IsDegraded->Proceed No StoreInert Store Under Inert Atmosphere (N2/Ar) Discard->StoreInert Proceed->StoreInert StoreDark Store in Light-Resistant Container StoreCold Store at Low Temperature (-20°C or below) StoreDry Ensure Compound is Dry Before Storage

refining the work-up procedure for reactions involving 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for refining the work-up and purification of reactions involving 7-Amino-5-chloroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during work-up?

A1: Understanding the physicochemical properties is crucial for designing an effective work-up procedure. This compound is a substituted 8-hydroxyquinoline. These compounds typically exhibit low solubility in water but are soluble in many organic solvents.[1][2] The presence of a basic amino group (-NH2) and an acidic hydroxyl group (-OH) makes the molecule amphoteric. Its solubility is therefore highly dependent on pH.[2] In acidic solutions, the amino group is protonated, increasing aqueous solubility. In basic solutions, the phenolic hydroxyl group is deprotonated, which can also increase solubility in water.

Q2: My reaction has produced a significant amount of tar. How can I isolate the product?

A2: Tar formation is a common issue in quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to harsh acidic and oxidizing conditions.[3] The first step is to attempt to dissolve the entire reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. If this is unsuccessful, an acid-base extraction is recommended. Dissolve or suspend the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). This will protonate the basic nitrogen of the quinoline, pulling it into the aqueous layer and leaving non-basic, tarry impurities behind. The aqueous layer can then be basified to precipitate the product, which is then extracted back into an organic solvent.[3][4]

Q3: What is a reliable general protocol for the extractive work-up of this compound?

A3: A standard liquid-liquid extraction based on pH is the most effective method.

  • Quench & Dilute : Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a high-boiling solvent, it's often useful to dilute it with a more volatile solvent like Ethyl Acetate or DCM to facilitate extraction.[5]

  • Acid Wash : Transfer the organic mixture to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The product, containing a basic amino group, should move into the aqueous layer.[6] Retain this aqueous layer.

  • Basify : Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is neutral or slightly basic (pH 7-8).[3][7] This should precipitate the crude product.

  • Back-Extract : Extract the product from the neutralized aqueous phase using an organic solvent like DCM or Ethyl Acetate (perform this 2-3 times).[8]

  • Wash & Dry : Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5][8]

Q4: How can I effectively purify this compound by recrystallization?

A4: Recrystallization is an excellent technique for purifying solid products. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[3] For quinoline derivatives, common solvents include ethanol, toluene, or mixtures like ethyl acetate/hexanes.[9][10] The crude product should be dissolved in the minimum amount of boiling solvent, then allowed to cool slowly to form pure crystals, which can be collected by filtration.

Q5: The product seems to have poor solubility in standard chromatography solvents. What should I do?

A5: If solubility is an issue for column chromatography, consider dry loading the sample. Dissolve your crude product in a minimal amount of a solvent it is soluble in (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the prepared column. For the mobile phase, a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate or methanol, is often effective.[11]

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: Yes. Substituted 8-hydroxyquinolines can be toxic and irritants.[1][12] Always handle this compound in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid inhalation of dust or vapors and prevent skin contact.[12] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[1][12][13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield After Extraction Incorrect pH: The product may remain in the aqueous layer if the pH was not adjusted correctly for back-extraction.Check the pH of the aqueous layer after basification. It should typically be between 7 and 8. Perform additional extractions of the aqueous layer.
Emulsion Formation: An emulsion layer has formed between the organic and aqueous phases, trapping the product.Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Product is an Oil, Not a Solid Impurities Present: Residual solvent or reaction byproducts can prevent crystallization.Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, purify the oil via column chromatography.[11]
Multiple Spots on TLC After Work-up Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress more closely using TLC before initiating work-up.[4]
Product Degradation: The compound may be unstable to the work-up conditions (e.g., strong acid or base).Use milder conditions, such as washing with saturated ammonium chloride (NH₄Cl) instead of strong acid, or using sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH).[6]
Product is Colored/Dark Tarry Byproducts: Highly colored impurities from polymerization or side reactions are co-extracted.Treat a solution of the crude product in an organic solvent with activated carbon, then filter through Celite before concentration.[7][16] Purification by column chromatography is also highly effective.[11]

Data Presentation

Table 1: Solvent Selection for Purification of Quinoline Derivatives

Purification MethodSolvent/Solvent SystemRationale & Use CaseCitation
Recrystallization EthanolGood for moderately polar compounds; dissolves when hot, crystallizes when cold.[3][9]
TolueneSuitable for less polar derivatives; allows for crystallization at a higher temperature.[10]
Ethyl Acetate / HexanesA versatile system where solubility can be finely tuned by adjusting the solvent ratio.[9]
Column Chromatography Hexanes / Ethyl AcetateStandard mobile phase for compounds of intermediate polarity. A gradient is often used.[8][11][17]
DCM / MethanolA more polar system for compounds that do not elute with ethyl acetate. Often a small amount of NH₄OH is added to the methanol for basic compounds.[9]

Experimental Protocols

Protocol 1: General Extractive Work-up

  • Cool the reaction vessel to room temperature.

  • Quench the reaction by slowly adding it to a beaker of ice water or a saturated solution of sodium bicarbonate if the reaction is acidic.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product (e.g., 500 mg) in a minimal amount of DCM or the mobile phase.[11]

  • Alternatively, perform a dry load: Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this to the top of the packed column.[11]

  • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).

  • Gradually increase the solvent polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).[11]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]

Visualized Workflows

Workup_Decision_Workflow General Work-up & Purification Workflow A Reaction Complete B Quench Reaction (e.g., add to ice water/NaHCO3) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Separate Layers C->D E Aqueous Layer: Check for Product D->E Retain & test if yield is low F Organic Layer: Wash with Brine, Dry (Na2SO4) D->F G Concentrate Under Reduced Pressure F->G H Crude Product G->H I Analyze Purity (TLC/NMR) H->I J Product is Pure I->J Yes K Further Purification Needed I->K No N Pure Product J->N L Column Chromatography K->L M Recrystallization K->M L->N M->N

Caption: Decision workflow for work-up and purification.

Troubleshooting_Low_Yield Troubleshooting Low Extraction Yield A Problem: Low Yield After Liquid-Liquid Extraction B Did an emulsion form? A->B C Add brine or filter through Celite to break emulsion B->C Yes E Check pH of aqueous layer after each wash/extraction step B->E No D Re-extract layers C->D J Issue Resolved D->J F Is product acidic or basic? E->F pH is correct I Perform additional extractions (3-5 times) on the primary aqueous layer E->I pH is incorrect, adjust G Product may be in acidic wash. Basify wash and re-extract. F->G Basic (Amine) H Product may be in basic wash. Acidify wash and re-extract. F->H Acidic (Phenol) G->D H->D I->D

Caption: Troubleshooting flowchart for low extraction yield.

References

Technical Support Center: Scale-Up Synthesis of 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 7-Amino-5-chloroquinolin-8-ol.

Synthetic Pathway Overview

The synthesis of this compound is typically a multi-step process. A common and logical synthetic route, which will be the focus of this guide, commences with the commercially available 8-hydroxyquinoline. The process involves three key stages: chlorination, nitration, and reduction. Each of these steps presents its own unique challenges when transitioning from laboratory scale to pilot plant or industrial production.

cluster_0 Synthetic Workflow 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline 8-Hydroxyquinoline->5-Chloro-8-hydroxyquinoline Chlorination 5-Chloro-7-nitroquinolin-8-ol 5-Chloro-7-nitroquinolin-8-ol 5-Chloro-8-hydroxyquinoline->5-Chloro-7-nitroquinolin-8-ol Nitration This compound This compound 5-Chloro-7-nitroquinolin-8-ol->this compound Reduction

Caption: Synthetic route for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Chlorination of 8-Hydroxyquinoline

Question 1: We are observing the formation of a significant amount of 5,7-dichloro-8-hydroxyquinoline as a byproduct during the chlorination of 8-hydroxyquinoline, which is reducing the yield of the desired 5-chloro-8-hydroxyquinoline. How can we improve the selectivity?

Answer:

The formation of the dichloro byproduct is a common challenge in the electrophilic substitution of 8-hydroxyquinoline. Here are several strategies to enhance the selectivity for mono-chlorination at the 5-position:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 8-hydroxyquinoline. Use of a slight excess of the chlorinating agent can lead to over-chlorination. It is recommended to use stoichiometric amounts or even a slight excess of 8-hydroxyquinoline.

  • Reaction Temperature: Maintain a low and consistent reaction temperature. Excursions to higher temperatures can increase the rate of the second chlorination.

  • Choice of Chlorinating Agent: Different chlorinating agents exhibit varying selectivities. While chlorine gas can be used, N-chlorosuccinimide (NCS) under acidic conditions may offer better control and improved selectivity on a larger scale.

  • Solvent Effects: The choice of solvent can influence the selectivity. A less polar solvent may slow down the reaction and allow for better control.

  • Gradual Addition: Add the chlorinating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations, which can promote the formation of the dichloro byproduct.

Quantitative Data for Chlorination:

ParameterLaboratory ScalePilot Scale
Starting Material 8-Hydroxyquinoline8-Hydroxyquinoline
Chlorinating Agent NCSChlorine Gas
Solvent Acetic AcidHydrochloric Acid
Temperature 20-25°C10-20°C
Typical Yield 85-90%80-85%
Purity (HPLC) >98%>97%

Experimental Protocol: Chlorination of 8-Hydroxyquinoline

  • Preparation: In a suitable reactor, dissolve 8-hydroxyquinoline in an appropriate solvent (e.g., aqueous hydrochloric acid).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 10-15°C) with efficient stirring.

  • Chlorination: Slowly bubble chlorine gas through the solution over a period of 2-3 hours, maintaining the temperature within the specified range.

  • Quenching: After the reaction is complete (monitored by HPLC), quench any excess chlorine with a reducing agent such as sodium metabisulfite.

  • Isolation: Adjust the pH of the reaction mixture to 4.5-5.0 with an aqueous base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization.

Nitration of 5-Chloro-8-hydroxyquinoline

Question 2: The nitration of 5-chloro-8-hydroxyquinoline is resulting in low yields and the formation of isomeric impurities. How can we optimize this step for better regioselectivity and yield?

Answer:

Nitration of the quinoline ring system can be challenging due to the deactivating effect of the protonated nitrogen atom under strongly acidic conditions. The existing chloro and hydroxyl groups will direct the incoming nitro group, but side reactions are still possible.

  • Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. The ratio of these acids should be carefully optimized.

  • Temperature Control: This reaction is highly exothermic and requires strict temperature control. Maintain the temperature below 10°C during the addition of the substrate to the nitrating mixture to minimize side reactions and ensure safety.

  • Order of Addition: Slowly add the 5-chloro-8-hydroxyquinoline to the pre-cooled nitrating mixture. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can help to drive the reaction to completion and potentially improve selectivity.

  • Reaction Time: After the initial addition, the reaction may need to be stirred for several hours at a controlled temperature to ensure complete conversion. Monitor the reaction progress by a suitable analytical method like HPLC.

cluster_1 Troubleshooting Nitration Low_Yield Low Yield / Impurities Temp_Control Inadequate Temperature Control Low_Yield->Temp_Control Nitrating_Agent Suboptimal Nitrating Agent Ratio Low_Yield->Nitrating_Agent Reaction_Time Insufficient Reaction Time Low_Yield->Reaction_Time Side_Reactions Side Reactions (e.g., oxidation, other isomers) Temp_Control->Side_Reactions Optimize_Temp Maintain Temp < 10°C during addition Temp_Control->Optimize_Temp Optimize_Ratio Optimize H2SO4/HNO3 ratio Nitrating_Agent->Optimize_Ratio Monitor_Reaction Monitor by HPLC to determine optimal time Reaction_Time->Monitor_Reaction

Caption: Troubleshooting decision tree for the nitration step.

Experimental Protocol: Nitration of 5-Chloro-8-hydroxyquinoline

  • Preparation of Nitrating Mixture: In a reactor, carefully add concentrated sulfuric acid to fuming nitric acid while maintaining a low temperature in an ice-water bath.

  • Substrate Addition: Slowly add solid 5-chloro-8-hydroxyquinoline to the pre-cooled nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be purified by recrystallization.

Reduction of 5-Chloro-7-nitroquinolin-8-ol

Question 3: We are facing challenges with the catalytic hydrogenation of 5-chloro-7-nitroquinolin-8-ol on a large scale. The reaction is either slow and incomplete, or we have safety concerns. What are the key parameters to control, and are there alternative reduction methods?

Answer:

Catalytic hydrogenation is a common method for nitro group reduction, but it requires careful control on a large scale.

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst. The choice of catalyst loading and quality is crucial. Catalyst poisoning by impurities in the starting material or solvent can deactivate the catalyst. Ensure high-purity starting materials and solvents.

  • Hydrogen Pressure and Temperature: The reaction rate is dependent on both hydrogen pressure and temperature. These parameters need to be optimized for your specific reactor and scale. Higher pressure and temperature can increase the reaction rate but also pose safety risks.

  • Agitation: Efficient agitation is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Safety: Hydrogen is highly flammable and explosive. Ensure that the reactor is properly rated for hydrogenation reactions and that all safety protocols are strictly followed.

Alternative Reduction Methods:

If catalytic hydrogenation is not feasible, other reduction methods can be employed:

  • Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent that can be used in an aqueous or mixed aqueous/organic solvent system. It is often a safer alternative to catalytic hydrogenation.

  • Tin(II) Chloride (SnCl₂): In the presence of a strong acid like hydrochloric acid, SnCl₂ is an effective reducing agent for nitro groups. However, the use of a stoichiometric amount of a metal salt can lead to waste disposal challenges.

Quantitative Data for Reduction:

ParameterCatalytic HydrogenationSodium Dithionite Reduction
Reducing Agent H₂ gas with Pd/C catalystNa₂S₂O₄
Solvent Ethanol or MethanolWater/THF mixture
Temperature 25-50°C50-70°C
Pressure 50-100 psiAtmospheric
Typical Yield >90%85-95%
Purity (HPLC) >99%>98%

Experimental Protocol: Reduction using Sodium Dithionite

  • Dissolution: Suspend 5-chloro-7-nitroquinolin-8-ol in a mixture of water and a co-solvent like tetrahydrofuran (THF).

  • Reduction: Heat the mixture to 60-70°C and add a solution of sodium dithionite in water portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and adjust the pH to precipitate the product.

  • Purification: Filter the product, wash with water, and dry. Further purification can be done by recrystallization if necessary.

This technical support guide is intended to provide general guidance. Specific reaction conditions and parameters should be optimized for your particular equipment and scale of operation. Always perform a thorough safety assessment before conducting any chemical reaction.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Clioquinol and 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the known biological activities of the well-documented compound clioquinol, with a comparative discussion on the limited available data for 7-Amino-5-chloroquinolin-8-ol.

This guide provides a detailed comparison of the biological activities of clioquinol and this compound for researchers, scientists, and drug development professionals. While extensive data exists for clioquinol, there is a notable scarcity of published research on the specific biological activities of this compound. This comparison, therefore, focuses on the robust body of evidence for clioquinol and discusses the potential activities of this compound based on structurally related compounds.

Overview of Clioquinol's Biological Activity

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a versatile compound with a long history of use as a topical antimicrobial agent.[1][2] More recently, it has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and cancer.[3][4] Its biological effects are largely attributed to its ability to chelate and redistribute metal ions, a property that influences various cellular pathways.[3][5]

Antimicrobial Activity

Clioquinol exhibits broad-spectrum antimicrobial activity against fungi, bacteria, and protozoa.[1][6] It is particularly effective against various species of Candida and dermatophytes, making it a common ingredient in topical treatments for skin infections like athlete's foot and eczema.[1][7] Its antibacterial action is more pronounced against Gram-positive bacteria, such as Staphylococci, while its effect on Gram-negative bacteria is comparatively slight.[6]

Neuroprotective Effects

A significant area of research has focused on clioquinol's potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3][8] The underlying mechanism is linked to its role as a metal protein attenuating compound (MPAC).[3] In these diseases, the dysregulation of metal ions, particularly zinc, copper, and iron, contributes to the aggregation of amyloid-beta plaques and oxidative stress.[3] Clioquinol can chelate these excess metal ions, thereby reducing their toxicity and potentially dissolving amyloid deposits.[3][8]

Anticancer Activity

Emerging evidence suggests that clioquinol possesses anticancer properties.[4] This activity is also linked to its metal-binding capabilities. By acting as a zinc and copper ionophore, clioquinol can disrupt metal homeostasis within cancer cells, leading to the induction of apoptosis (programmed cell death).[4] Studies have shown its efficacy in reducing the viability of various human cancer cell lines in vitro and inhibiting tumor growth in vivo.[4]

Biological Activity of this compound: An Overview

There is a significant lack of published experimental data specifically detailing the biological activity of this compound. The available literature primarily focuses on the synthesis of this compound or the biological activities of its derivatives. Therefore, a direct comparison with clioquinol based on experimental evidence for the parent compound is not currently possible.

However, based on the known activities of structurally similar 8-hydroxyquinoline derivatives, some potential biological activities can be inferred. The 8-hydroxyquinoline scaffold is a known pharmacophore with a propensity for metal chelation, which is a key driver of the biological effects seen in compounds like clioquinol. The presence of the amino group at the 7-position and the chloro group at the 5-position would modulate the electronic and steric properties of the molecule, likely influencing its metal-binding affinity and biological targets. Derivatives of 7-aminoquinoline have been investigated for various activities, including anticancer and antimicrobial effects.

Comparative Data Summary

Due to the absence of data for this compound, the following tables summarize the quantitative data available for clioquinol.

Table 1: Antimicrobial Activity of Clioquinol
MicroorganismActivity TypeConcentration/DosageEffectReference
Candida speciesAntifungalPMIC₅₀ of 0.031–0.5 µg/mLExcellent antifungal activity[7]
Aspergillus fumigatusAntifungalMIC = 6 mg/LOptimal activity[7]
Gram-positive bacteria (e.g., Staphylococci)AntibacterialNot specifiedBacteriostatic action[6]
Gram-negative bacteriaAntibacterialNot specifiedSlight inhibitory effect[6]
Table 2: Anticancer Activity of Clioquinol
Cancer Cell LineActivity TypeIC₅₀ ValueEffectReference
Various human cancer cell linesCytotoxicityLow micromolar rangeReduced cell viability, induced apoptosis[4]

Mechanism of Action: Clioquinol

Clioquinol's multifaceted biological activities stem from several interconnected mechanisms, primarily revolving around its interaction with metal ions.

Clioquinol_Mechanism Mechanism of Action of Clioquinol cluster_metal Metal Ion Homeostasis cluster_cellular Cellular Effects cluster_outcomes Biological Outcomes Clioquinol Clioquinol Chelation Chelation of Zn²⁺, Cu²⁺, Fe²⁺ Clioquinol->Chelation Ionophore Ionophore Activity Clioquinol->Ionophore DNA_Synth Inhibition of DNA Synthesis Clioquinol->DNA_Synth ROS Modulation of Reactive Oxygen Species (ROS) Chelation->ROS Neuroprotection Neuroprotection Chelation->Neuroprotection Ionophore->ROS Antimicrobial Antimicrobial Activity DNA_Synth->Antimicrobial Apoptosis Induction of Apoptosis ROS->Apoptosis ROS->Neuroprotection Anticancer Anticancer Activity Apoptosis->Anticancer

Caption: A diagram illustrating the proposed mechanisms of action for clioquinol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compound (e.g., clioquinol) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., clioquinol) for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.[4]

Conclusion

Clioquinol is a well-characterized compound with a diverse range of biological activities, including potent antimicrobial, neuroprotective, and anticancer effects. Its primary mechanism of action is centered around its ability to modulate metal ion homeostasis. In stark contrast, there is a significant lack of publicly available data on the biological activity of this compound. While its structural similarity to other biologically active 8-hydroxyquinolines suggests potential for similar activities, this remains speculative without direct experimental evidence. Further research is imperative to elucidate the biological profile of this compound to enable a direct and meaningful comparison with clioquinol.

References

A Comparative Guide to Metal Chelators: 7-Amino-5-chloroquinolin-8-ol vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal chelating properties of 7-Amino-5-chloroquinolin-8-ol and the well-characterized parent compound, 8-hydroxyquinoline. The comparison is supported by experimental data from scientific literature, detailed experimental protocols, and visualizations to clarify key concepts and workflows.

Introduction and Structural Overview

8-Hydroxyquinoline (8HQ) is a foundational bidentate chelating agent, widely recognized for its ability to form stable complexes with a variety of metal ions. Its derivatives are extensively studied for therapeutic applications, including roles as antineurodegenerative, anticancer, and antimicrobial agents, largely owing to their metal-binding capabilities.[1] this compound is a substituted derivative of 8HQ, featuring an electron-donating amino group at position 7 and an electron-withdrawing chloro group at position 5. These substitutions are expected to modulate the electronic properties of the chelating core, thereby altering its affinity and selectivity for different metal ions compared to the parent 8HQ.

The fundamental chelating structure for both molecules is the 8-hydroxyquinoline moiety, which utilizes the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to coordinate with a metal ion, forming a stable five-membered ring.

G cluster_0 8-Hydroxyquinoline (8HQ) cluster_1 This compound 8HQ_img 8HQ_img 7A5C8O_img 7A5C8O_img

Figure 1. Chemical Structures.

Mechanism of Chelation

Both 8-hydroxyquinoline and its 7-amino-5-chloro derivative function as bidentate ligands. The chelation process involves the formation of two coordinate bonds between the ligand and a single central metal ion. For divalent metal ions (M²⁺), two ligand molecules typically coordinate with one metal ion, forming a neutral 1:2 metal-ligand complex (ML₂). This stoichiometry has been confirmed for 8HQ with various metals like Cu(II), Zn(II), Co(II), and Ni(II) through methods such as UV-vis spectroscopy and polarography.[2][3]

ChelationProcess cluster_ligand Chelator (8HQ or Derivative) M Metal Ion (M²⁺) Complex ML₂ Complex M->Complex + 2L⁻ L1 Ligand (L⁻) L1->Complex L2 Ligand (L⁻) L2->Complex LigandStructure Donates electron pairs from N and O⁻ atoms

Figure 2. Generalized 1:2 Metal-Ligand Chelation.

Quantitative Comparison of Metal Chelation

The stability of a metal-ligand complex is quantified by its stability constant (or formation constant), denoted as K, or more commonly as its logarithm (log K). A higher log K value indicates a stronger interaction and a more stable complex.[4] The overall stability constant for an ML₂ complex is denoted as β₂.

Effect of Substituents on Stability:

  • 5-Chloro Group: The chlorine atom is electron-withdrawing, which reduces the electron density on the quinoline ring system. This decreases the basicity of both the nitrogen and oxygen donor atoms, generally leading to the formation of less stable metal complexes compared to the unsubstituted 8HQ.

  • 7-Amino Group: The amino group is electron-donating. By pushing electron density into the aromatic system, it can slightly increase the basicity of the chelating atoms, which may partially counteract the effect of the chloro group.

Data for Clioquinol, which also has a C5-chloro substituent, shows high affinity for Cu(II) and Zn(II), although a direct comparison of its stability constants with 8HQ under identical conditions is complex.[2][5] The affinity of Clioquinol for Cu(II) is reported to be at least an order of magnitude higher than for Zn(II).[2][5]

Metal Ion8-Hydroxyquinoline (log K₁ / log K₂)This compound (Predicted)Reference Compound: Clioquinol (log β₂)
Cu²⁺ 13.03 / 12.35Lower than 8HQ~10.08 (for Cu(CQ)₂)[2]
Ni²⁺ 10.43 / 9.97Lower than 8HQData not available
Zn²⁺ 9.34 / 8.22Lower than 8HQ~8.85 (for Zn(CQ)₂)[2][6]
Mg²⁺ 5.04 / 4.29Lower than 8HQData not available
UO₂²⁺ 11.25 / 9.64Lower than 8HQData not available

Table 1: Comparative Stability Constants of Metal Complexes Note: Data for 8-Hydroxyquinoline was measured in 50% v/v aqueous dioxan at 20°C.[7] Data for Clioquinol (CQ) was measured in a biological buffer.[2] Values for this compound are predicted based on electronic substituent effects. Direct experimental validation is required.

Experimental Protocols for Characterizing Metal Chelation

Several robust analytical techniques are employed to determine the stoichiometry and stability constants of metal-chelator complexes.

Potentiometric Titration

This is a highly accurate and common method for determining stability constants.[8] It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The formation of a complex releases protons (H⁺), causing a change in pH that is different from the titration of the ligand alone. By analyzing the resulting pH titration curves, one can calculate the average number of ligands bound to a metal ion and subsequently determine the stepwise and overall stability constants.

UV-Visible (UV-Vis) Spectrophotometry

This method relies on the change in the electronic absorption spectrum of the chelator upon complexation with a metal ion.[3] The formation of the metal-ligand complex often results in a shift in the maximum absorption wavelength (λₘₐₓ) and/or a change in molar absorptivity. By systematically varying the metal-to-ligand ratio (as in Job's method of continuous variation) or by titrating the ligand with the metal ion, one can determine the stoichiometry of the complex.[3] Stability constants can also be calculated from the absorbance data.

Fluorescence Spectroscopy

8-Hydroxyquinoline and many of its derivatives are fluorescent. The chelation of a metal ion often leads to a significant change in fluorescence intensity, either through chelation-enhanced fluorescence (CHEF) or fluorescence quenching.[9] This property is exploited to create sensitive fluorescent sensors for metal ions. The change in fluorescence upon titration with a metal ion can be used to calculate binding constants and determine the detection limit for a specific metal.

Workflow start Prepare Solutions (Ligand, Metal Salt, Buffer) titration Perform Spectrophotometric or Potentiometric Titration start->titration data Record Data (Absorbance vs. [M]/[L] ratio or pH vs. Titrant Volume) titration->data analysis Data Analysis (e.g., Job's Plot, Bjerrum Method) data->analysis results Determine Stoichiometry (M:L) & Calculate Stability Constants (log K, log β) analysis->results

Figure 3. Generalized Workflow for Stability Constant Determination.

Role in Biological Signaling and Therapeutic Applications

The dysregulation of metal ion homeostasis is implicated in numerous pathologies, including neurodegenerative diseases and cancer. Chelators based on the 8-hydroxyquinoline scaffold can modulate these pathological processes.

A key mechanism is the inhibition of oxidative stress. Redox-active metal ions, particularly Fe(II) and Cu(I), can catalyze the formation of highly destructive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. By sequestering these metal ions into a stable complex, chelators can prevent them from participating in this damaging redox cycling. This is a proposed mechanism of action for the neuroprotective effects observed with 8HQ derivatives like Clioquinol in models of Alzheimer's disease.[1]

FentonReaction cluster_pathway Inhibition of Fenton-Mediated Oxidative Stress H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical H2O2->OH_radical Fe2 Fe²⁺ (Redox-Active Metal) Fe3 Fe³⁺ Fe2->Fe3 Fenton Reaction Fe2->Fe3 Complex Stable Fe²⁺-Chelate (Redox-Inactive) Fe2->Complex CellDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) OH_radical->CellDamage OH_radical->CellDamage Chelator Chelator (e.g., 8HQ) Chelator->Complex Sequestration note Chelator binds Fe²⁺, preventing its participation in the Fenton reaction and blocking the formation of hydroxyl radicals.

Figure 4. Chelator-Mediated Inhibition of the Fenton Reaction.

Summary and Objective Comparison

  • 8-Hydroxyquinoline (8HQ) is a potent and extensively documented metal chelator that forms highly stable complexes with a range of divalent and trivalent metal ions. Its chelating ability is the foundation for the diverse biological activities of its derivatives.[10]

  • This compound shares the same bidentate N,O-donor atoms as 8HQ. However, its chelating strength is predicted to be lower than that of the parent 8HQ. The strong electron-withdrawing effect of the 5-chloro substituent likely dominates over the weaker electron-donating effect of the 7-amino group, resulting in reduced basicity of the chelating site and consequently lower stability constants for its metal complexes.

While both compounds are effective metal chelators based on the 8-hydroxyquinoline scaffold, their performance differs due to their respective substituents. 8-Hydroxyquinoline serves as a benchmark with high, well-defined binding affinities. The substitutions in this compound are predicted to yield complexes with lower stability. This modulation of binding affinity is a critical consideration in drug design, where a fine balance is often required: a chelator must be strong enough to sequester loosely bound, pathological metal ions but not so strong as to disrupt essential metalloenzymes. Therefore, while potentially a weaker chelator than 8HQ, this compound may offer a different therapeutic window or selectivity profile, a hypothesis that warrants direct experimental investigation.

References

A Comparative Analysis of the Fluorescent Properties of Substituted Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescent properties of various substituted quinolinols, a class of heterocyclic compounds recognized for their significant potential in bioimaging and as chemosensors.[1][2][3] The inherent fluorescence of the quinoline scaffold can be finely tuned through the introduction of different substituent groups, leading to a diverse range of photophysical properties.[4] This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes essential workflows and mechanisms.

Quantitative Comparison of Fluorescent Properties

The fluorescent characteristics of substituted quinolinols are highly dependent on the nature and position of substituents on the quinoline ring, as well as the solvent environment.[5] Properties such as quantum yield (Φ), maximum excitation wavelength (λex), and maximum emission wavelength (λem) are critical metrics for evaluating their performance as fluorophores. The data presented below has been compiled from various studies to facilitate a comparative assessment.

Compound/SubstituentSolventλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
8-Hydroxyquinoline (8-HQ)Acetonitrile---Very Low
8-Hydroxyquinoline (8-HQ)Dimethylformamide---High
4-Hydroxyquinoline (4HQN) (Acidic)Aqueous---0.30 (Triplet)[6]
4-Hydroxyquinoline (4HQN) (Neutral)Aqueous---0.35 (Triplet)[6]
4-Hydroxyquinoline (4HQN) (Basic)Aqueous---0.075 (Triplet)[6]
TFMAQ-8Ar DerivativesNon-polar Solvents~380-400~480-530~100-130High[5][7]
TFMAQ-8Ar DerivativesPolar Solvents~420-450~550-600~130-150Very Low (Quenched)[5][7]
Quinoline-Morpholine Conjugate (QMC)-----[8]
QMC-Pb²⁺ Complex-365475110Enhanced[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and spectroscopic analysis of substituted quinolinols.

Synthesis of Substituted Quinolinols

A common and robust method for synthesizing 4-hydroxyquinolines (or quinolin-4-ols) is the Conrad-Limpach reaction .[9]

Protocol: Synthesis of a 2-Methylquinolin-4-ol Derivative [9]

  • Step 1: Formation of the β-anilinocrotonate intermediate.

    • Dissolve the appropriately substituted aniline (1 equivalent) in ethanol.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization to the quinolin-4-ol.

    • Add the crude intermediate to a high-boiling point solvent, such as diphenyl ether.

    • Heat the mixture to approximately 250 °C for 30-60 minutes.

    • Monitor the formation of the product by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Other synthetic strategies include the Vilsmeier-Haack and Reimer-Tiemann reactions for the formylation of hydroxyquinolines, which can then be further modified.[10]

Spectroscopic Characterization

The fluorescent properties of the synthesized compounds are typically characterized using UV-Vis absorption and fluorescence spectroscopy.

Protocol: Fluorescence Spectroscopy

  • Instrumentation: A standard spectrofluorometer is used for all fluorescence measurements.

  • Sample Preparation:

    • Prepare a stock solution of the quinolinol derivative in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a series of dilutions in the desired experimental buffer or solvent to determine the optimal working concentration, typically in the micromolar range (10⁻⁶ to 10⁻⁸ M).[11]

  • Measurement:

    • Place the sample in a standard 1 cm x 1 cm quartz cuvette.[11]

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its maximum excitation wavelength (λex) and scanning the emission wavelengths.

    • Ensure instrument settings (e.g., slit widths, detector gain) are optimized for a good signal-to-noise ratio.[12]

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate a typical experimental workflow and a common mechanism of action for quinolinol-based fluorescent probes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Substituted Aniline + Ethyl Acetoacetate intermediate β-anilinocrotonate intermediate start->intermediate Acid Catalyst cyclization High-Temperature Cyclization intermediate->cyclization product Crude Substituted Quinolinol cyclization->product purification Purification (Recrystallization) product->purification pure_product Pure Substituted Quinolinol purification->pure_product nmr_ms Structural Analysis (NMR, MS) pure_product->nmr_ms uv_vis UV-Vis Spectroscopy pure_product->uv_vis fluorescence Fluorescence Spectroscopy pure_product->fluorescence data_analysis Data Analysis (λex, λem, Φ) fluorescence->data_analysis

Caption: General workflow for the synthesis and characterization of substituted quinolinols.

Many quinolinol-based fluorescent probes operate via an Intramolecular Charge Transfer (ICT) mechanism, where the fluorescence properties change upon binding to a target analyte.[8]

References

A Comparative Validation of 7-Amino-5-chloroquinolin-8-ol (ACQ-Zn) as a Novel Fluorescent Probe for Zinc Ions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation framework for a novel quinoline-based fluorescent probe, 7-Amino-5-chloroquinolin-8-ol (designated here as ACQ-Zn), for the detection of zinc ions (Zn²⁺). The performance of ACQ-Zn is objectively compared against established and widely-used fluorescent probes, Zinpyr-1 and FluoZin-3. This document outlines the supporting experimental data for such a validation and provides detailed protocols for the requisite key experiments.

Performance Comparison of Zn²⁺ Fluorescent Sensors

The efficacy of a fluorescent probe is determined by several key photophysical and chemical properties. The following table summarizes the performance metrics of ACQ-Zn in comparison to Zinpyr-1 and FluoZin-3, two prominent fluorescent probes for intracellular Zn²⁺ detection.

FeatureACQ-Zn (Hypothetical Data)Zinpyr-1FluoZin-3 AM
Dissociation Constant (Kd) for Zn²⁺ ~1.2 nM<1 nM[1]~15 nM[1]
Quantum Yield (Φ) ~0.80 (in presence of Zn²⁺)~0.87 (in presence of Zn²⁺)[1]>0.5 (in presence of Zn²⁺)[1]
Fluorescence Enhancement >60-fold3- to 5-fold[1]>50-fold[1]
Max. Excitation Wavelength (λex) ~515 nm~507 nm[1]~494 nm[1]
Max. Emission Wavelength (λem) ~535 nm~526 nm[1]~516 nm[1]
Selectivity High for Zn²⁺ over other divalent cationsHigh for Zn²⁺ over Ca²⁺[1]High for Zn²⁺ over Ca²⁺[1]
Cell Permeability YesYes[1]Yes (as acetoxymethyl ester)
Cytotoxicity LowLowLow

Signaling Pathway and Detection Mechanism

The fluorescence response of many quinoline-based probes upon binding to Zn²⁺ is governed by a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) from the nitrogen atom of the aminoquinoline to the fluorophore. Upon chelation with a zinc ion, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) ACQ_unbound ACQ-Zn Fluorophore_unbound Quinoline Fluorophore ACQ_unbound->Fluorophore_unbound Excitation (λex) ACQ_bound [ACQ-Zn]-Zn²⁺ Complex ACQ_unbound->ACQ_bound + Zn²⁺ PET Photoinduced Electron Transfer (PET) Fluorophore_unbound->PET Energy Transfer PET->ACQ_unbound Fluorescence Quenching ACQ_bound->ACQ_unbound - Zn²⁺ (Chelator) Fluorophore_bound Quinoline Fluorophore ACQ_bound->Fluorophore_bound Excitation (λex) Fluorescence Fluorescence Emission (λem) Fluorophore_bound->Fluorescence Emission cluster_results Key Validation Metrics start Start: Synthesized ACQ-Zn Probe photophysics Characterize Photophysical Properties (Absorbance, Emission, λex, λem) start->photophysics titration Perform Spectroscopic Titration with Zn²⁺ photophysics->titration selectivity Conduct Selectivity & Interference Studies titration->selectivity k_d k_d titration->k_d Determine Kd & Stoichiometry quantum_yield Determine Quantum Yield selectivity->quantum_yield ion_spec ion_spec selectivity->ion_spec Confirm Ion Specificity cytotoxicity Assess Cytotoxicity in Cell Lines quantum_yield->cytotoxicity efficiency efficiency quantum_yield->efficiency Measure Fluorescence Efficiency cell_imaging Live Cell Imaging & Zn²⁺ Detection cytotoxicity->cell_imaging end End: Validated Probe cell_imaging->end bio_app bio_app cell_imaging->bio_app Confirm Biological Applicability cluster_ACQ ACQ-Zn cluster_ZP1 Zinpyr-1 cluster_FZ3 FluoZin-3 center_node Key Probe Features acq_kd High Affinity (Kd ~1.2 nM) center_node->acq_kd Affinity acq_enhance Very High Enhancement (>60-fold) center_node->acq_enhance Signal Change acq_wave Longer Wavelength (λem ~535 nm) center_node->acq_wave Spectra zp1_kd Highest Affinity (Kd <1 nM) center_node->zp1_kd Affinity zp1_enhance Low Enhancement (3-5 fold) center_node->zp1_enhance Signal Change zp1_qy Highest Quantum Yield (Φ ~0.87) center_node->zp1_qy Efficiency fz3_kd Lower Affinity (Kd ~15 nM) center_node->fz3_kd Affinity fz3_enhance High Enhancement (>50-fold) center_node->fz3_enhance Signal Change fz3_perm Requires AM Ester for Permeability center_node->fz3_perm Delivery

References

Comparative Analysis of Metal Ion Cross-Reactivity: A Guide to 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated metal ion cross-reactivity of 7-Amino-5-chloroquinolin-8-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on the parent molecule, 8-hydroxyquinoline (8-HQ), and its derivatives. The inclusion of a 7-amino and a 5-chloro substituent on the 8-HQ scaffold is expected to modulate its metal-binding properties. This document outlines the probable selectivity profile, presents a generalized experimental protocol for assessing cross-reactivity, and offers a visual representation of the experimental workflow.

Introduction to this compound as a Metal Chelator

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions, a property that has led to their extensive use as fluorescent sensors and therapeutic agents.[1] The introduction of substituents onto the 8-HQ ring can significantly alter the electronic properties of the chelating moiety, thereby influencing the stability and selectivity of the resulting metal complexes.[2]

The this compound molecule incorporates an electron-donating amino group at the 7-position and an electron-withdrawing chloro group at the 5-position. The amino group is expected to increase the electron density on the quinoline ring system, potentially enhancing the affinity for certain metal ions. Conversely, the chloro group can increase the acidity of the hydroxyl group and enhance the lipophilicity of the molecule.[1] The interplay of these electronic and steric effects will ultimately determine the cross-reactivity profile of the molecule.

Comparative Cross-Reactivity Profile

The following table summarizes the anticipated cross-reactivity of this compound with various metal ions, based on the known behavior of related 8-hydroxyquinoline derivatives. This data is predictive and should be confirmed by experimental validation.

Metal IonExpected Affinity/ResponseRationale
Cu²⁺ High8-Aminoquinoline derivatives have shown a strong and selective affinity for Cu²⁺.[3]
Zn²⁺ High8-Hydroxyquinoline is a well-known fluorescent sensor for Zn²⁺.[4][5]
Fe³⁺ Moderate to HighThe 8-hydroxyquinoline core is a strong chelator for Fe³⁺.[6]
Al³⁺ Moderate8-Hydroxyquinoline derivatives are effective fluorescent sensors for Al³⁺.[7]
Ni²⁺ ModerateForms stable complexes with 8-hydroxyquinoline.[8]
Co²⁺ ModerateForms stable complexes with 8-hydroxyquinoline.
Mg²⁺ Low to ModerateSome modified 8-hydroxyquinolines can bind Mg²⁺.[7]
Ca²⁺ LowGenerally low affinity for alkaline earth metals.[8]
Na⁺, K⁺ Very LowTypically does not form stable complexes with alkali metal ions.[8]

Experimental Protocol for Cross-Reactivity Assessment

This section details a generalized protocol for determining the cross-reactivity of this compound with a panel of metal ions using fluorescence spectroscopy.

1. Materials and Reagents:

  • This compound

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water or ethanol). Metal ions to test should include, but are not limited to: Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, and K⁺.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Organic solvent (e.g., DMSO, ethanol) to dissolve the this compound.

  • High-purity water.

2. Instrumentation:

  • Fluorometer equipped with a thermostatted cuvette holder.

  • UV-Vis spectrophotometer.

  • pH meter.

3. Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in high-purity water.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the stock solution of this compound in the chosen buffer to a final concentration (e.g., 10 µM).

    • Record the excitation and emission spectra to determine the optimal wavelengths for fluorescence measurements.

  • Cross-Reactivity Screening:

    • To a series of cuvettes, add the buffered solution of this compound (e.g., 10 µM final concentration).

    • Add a specific concentration (e.g., 10 equivalents) of each metal ion stock solution to a separate cuvette.

    • Include a blank sample containing only the compound in the buffer.

    • Incubate the solutions for a short period to allow for complexation.

    • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

    • Compare the fluorescence response in the presence of each metal ion to the blank.

  • Competition Assay (for confirming selectivity):

    • To a solution of this compound complexed with a target metal ion (the one that gives a strong response), add an excess of other potentially interfering metal ions.

    • Measure the change in fluorescence intensity. A significant change indicates interference.

4. Data Analysis:

  • Plot the fluorescence intensity of this compound as a function of the different metal ions.

  • Calculate the fold-change in fluorescence intensity for each metal ion relative to the metal-free solution.

  • For competition assays, report the percentage of signal retained in the presence of interfering ions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution screening Cross-Reactivity Screening (Fluorescence Measurement) prep_compound->screening prep_metals Prepare Metal Ion Stock Solutions prep_metals->screening competition Competition Assay (Selectivity Confirmation) screening->competition analysis Analyze Fluorescence Data (Compare Responses) screening->analysis competition->analysis conclusion Determine Selectivity Profile analysis->conclusion

Caption: Experimental workflow for assessing the metal ion cross-reactivity of this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet widely available, this guide provides a predictive comparison based on the extensive knowledge of the 8-hydroxyquinoline scaffold. The presence of the 7-amino and 5-chloro substituents is expected to confer a distinct selectivity profile, likely with high affinity for transition metal ions such as Cu²⁺ and Zn²⁺. The provided experimental protocol offers a robust framework for researchers to empirically determine the cross-reactivity and selectivity of this promising compound, thereby facilitating its development for applications in sensing, imaging, and therapeutics.

References

Unveiling Antitumor Potential: A Comparative Analysis of Aminoquinoline Derivatives' Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of various aminoquinoline derivatives reveals a promising landscape for the development of novel anticancer agents. This guide synthesizes findings on the antiproliferative activities of these compounds, with a particular focus on derivatives of 7-amino-5-chloroquinolin-8-ol and related structures. The data presented, including half-maximal inhibitory concentration (IC50) values, detailed experimental protocols, and insights into their mechanisms of action, offer a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Modifications to this core structure, particularly at the 7th and 8th positions, have been shown to significantly influence the cytotoxic activity of these compounds against various cancer cell lines.

Quantitative Analysis of Cytotoxicity

The antiproliferative efficacy of these derivatives is primarily quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for a selection of aminoquinoline derivatives against various human cancer cell lines.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Chloro-4-aminoquinoline-benzimidazole Hybrids
Compound 5dCCRF-CEM0.4 - 85-FluorouracilNot Reported
Compound 8dHut780.4 - 85-FluorouracilNot Reported
Compound 12dRaji0.4 - 85-FluorouracilNot Reported
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Chloroquine>50
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22Chloroquine20.72
8-Aminoquinoline Glycoconjugates
Compound 17MCF-778.1 ± 9.3Doxorubicin5.6 ± 0.1
Compound 17HCT 116116.4 ± 5.9Doxorubicin9.33 ± 0.22
Amino-quinoline-5,8-dione Derivatives
Compound 7dHeLaS3Low micromolarNot ReportedNot Reported
Compound 6dKB-vinLow micromolarNot ReportedNot Reported

Experimental Protocols

The evaluation of the antiproliferative effects of these compounds relies on standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration, typically 48 or 72 hours.[2]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight (Adhesion) cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds overnight_incubation->add_compounds incubation_72h Incubate for 72 hours add_compounds->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt formazan_incubation Incubate (Formazan Formation) add_mtt->formazan_incubation add_dmso Add Solubilizer (e.g., DMSO) formazan_incubation->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1. General workflow for the in vitro cytotoxicity MTT assay.

Mechanism of Action: Insights into Signaling Pathways

The anticancer activity of these aminoquinoline derivatives is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis (programmed cell death). Some derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[2][3] Furthermore, certain amino-quinoline-5,8-dione derivatives have been identified as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[4][5]

Apoptosis_Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade compound Aminoquinoline Derivative ros Increased ROS compound->ros mito Mitochondrial Membrane Disruption ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2. A simplified proposed signaling pathway for apoptosis induction.

References

Structure-Activity Relationship of 7-Amino-5-chloroquinolin-8-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 7-Amino-5-chloroquinolin-8-ol analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The quinoline scaffold is a cornerstone in medicinal chemistry, and derivatives of 8-hydroxyquinoline, in particular, have demonstrated a wide range of potent biological activities. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the quinoline ring. The 8-hydroxyl group is often crucial for activity, largely attributed to its ability to chelate metal ions. The presence of a chlorine atom at the 5-position and an amino group at the 7-position further modulates the electronic and lipophilic properties of the molecule, impacting its biological efficacy.

Anticancer Activity

The cytotoxic effects of 8-hydroxyquinoline derivatives against various cancer cell lines are well-documented. The introduction of different substituents allows for the fine-tuning of their anticancer potency. Below is a comparison of the half-maximal inhibitory concentration (IC50) values for representative analogs.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Analogs

Compound IDStructureCell LineIC50 (µM)Reference
1 8-HydroxyquinolineK562 (Leukemia)>25[1]
2 5-Chloro-8-hydroxyquinoline (Cloxyquin)Raji (B-cell lymphoma)1.39[2]
3 5-Nitro-8-hydroxyquinoline (Nitroxoline)Raji (B-cell lymphoma)0.438[2]
4 5-Amino-8-hydroxyquinolineRaji (B-cell lymphoma)2.65[2]
5 5,7-Dichloro-8-hydroxyquinolineHCT-116 (Colon)20.7[3]
6 Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Raji (B-cell lymphoma)2.12[2]

Note: Data for the specific this compound scaffold is limited in publicly available literature. The table presents data for structurally related analogs to infer the influence of substitutions at positions 5 and 7.

Antimicrobial Activity

Substituted 8-hydroxyquinolines also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
1 8-HydroxyquinolineM. tuberculosis1.9[4]
2 5-Chloro-8-hydroxyquinoline (Cloxyquin)M. tuberculosis0.062 - 0.25[4]
3 5-Nitro-8-hydroxyquinolineM. bovis BCG1.9[4]
4 5,7-Dichloro-8-hydroxyquinolineS. aureus-
5 Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)S. aureus-
6 7-Bromo-8-hydroxyquinolineGram-negative bacteria-[5]

Note: Specific MIC values for all listed compounds against a uniform panel of microbes are not consistently available in a single source. The data indicates the potential for potent antimicrobial activity within this class of compounds.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of the biological activities of these analogs.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[11]

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 16-20 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data Determine IC50 / MIC anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Analysis data->sar G compound This compound Analog ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G compound This compound Analog chelation Metal Ion Chelation (e.g., Fe²⁺, Zn²⁺) compound->chelation enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition disruption Disruption of Essential Microbial Processes enzyme_inhibition->disruption growth_inhibition Bacterial/Fungal Growth Inhibition disruption->growth_inhibition

References

Evaluating the In Vitro Toxicity of 7-Amino-5-chloroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of 7-Amino-5-chloroquinolin-8-ol and related quinoline derivatives in cell culture. Due to the limited publicly available data on this compound, this document leverages findings from structurally similar compounds to offer a predictive comparison and a framework for experimental evaluation. The information presented is intended to guide researchers in designing and interpreting in vitro toxicity studies.

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1] A critical step in the discovery and development of new therapeutic agents is the accurate assessment of their cytotoxic effects.[1] This guide outlines common in vitro assays for quantifying cytotoxicity and elucidating the mechanisms of cell death induced by these compounds.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[1][2] The following table summarizes the cytotoxic activity of several 8-hydroxyquinoline derivatives, providing a basis for comparison with the anticipated effects of this compound.

CompoundCell LineIC50 (µM)Key FindingsReference
8-Hydroxy-5-nitroquinoline (NQ) Raji (human B cell lymphoma)0.438Most toxic among the tested analogues; activity enhanced by copper.[3]
5,7-Dichloro-8-hydroxyquinoline Dengue virus-infected cells (CC50)16.06Exhibited significant inhibitory activity against the dengue virus.[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (human B cell lymphoma)~2-3Cytotoxicity is enhanced by zinc.[3] Inhibits DNA and protein synthesis.[5][3][5]
Cloxyquin (5-chloroquinolin-8-ol) Mycobacterium tuberculosisMIC50: 0.125 µg/mLGood antituberculosis activity, even for multidrug-resistant isolates.[6]
Various 2-phenylquinolin-4-amine derivatives HT-29 (Colon)8.12 - 11.34Demonstrates cytotoxic activity against colon cancer cells.[2]

Experimental Protocols

Several robust in vitro assays are commonly utilized to quantify the cytotoxic effects of quinoline compounds and to understand their underlying mechanisms of action.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Remove the old medium and add the compound dilutions to the wells. Include appropriate controls (vehicle control, untreated cells).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is used to measure plasma membrane integrity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[2]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[1]

This flow cytometry-based assay identifies and quantifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Analysis: Analyze the stained cells by flow cytometry.[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel quinoline compound.

G A Cell Seeding (e.g., Cancer Cell Lines) B Compound Treatment (this compound) A->B C Cytotoxicity Assays B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Apoptosis Assay (e.g., Annexin V/PI) C->F G Data Analysis (IC50 Determination) D->G E->G F->G H Mechanism of Action Studies G->H

Caption: Workflow for in vitro cytotoxicity evaluation.

Hypothesized Signaling Pathway

Based on the known mechanisms of other 8-hydroxyquinoline derivatives, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

G A This compound B Increased Intracellular ROS A->B C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Hypothesized ROS-mediated apoptotic pathway.

References

Benchmarking 7-Amino-5-chloroquinolin-8-ol Against Known Antimicrobial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of antimicrobial resistance necessitates the discovery and evaluation of novel antimicrobial compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide benchmarks 7-Amino-5-chloroquinolin-8-ol, a member of the 8-hydroxyquinoline family, against ciprofloxacin, a broad-spectrum fluoroquinolone, and ampicillin, a beta-lactam antibiotic. The comparison is based on their mechanisms of action and in vitro activity against key Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 5-chloroquinolin-8-ol (as a proxy for this compound), ciprofloxacin, and ampicillin against common bacterial strains. The data has been compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)Pseudomonas aeruginosa (ATCC 27853)
5-chloroquinolin-8-ol (Cloxyquin)---
Ciprofloxacin0.015[4][5]0.6[6]0.25[7]
Ampicillin4[8]--

Note: Data for 5-chloroquinolin-8-ol against these specific ATCC strains was not available in the searched literature. The potent activity of 8-hydroxyquinoline derivatives against a range of bacteria suggests potential efficacy.[9][10][11][12]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

CompoundOrganismMBC (µg/mL)MBC/MIC RatioInterpretation
CiprofloxacinE. coli---
CiprofloxacinS. aureus---
CiprofloxacinP. aeruginosa1[7]4Bactericidal[2][13][14][15]

Note: Comprehensive MBC data for all compound-organism combinations were not consistently available in the reviewed literature. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[2][13][14][15]

Mechanism of Action

The antimicrobial mechanisms of this compound and the benchmark compounds differ significantly, targeting distinct cellular pathways.

This compound (Proposed)

As a derivative of 8-hydroxyquinoline, the primary antimicrobial mechanism of this compound is believed to be its ability to chelate metal ions.[9][10][12][16] This chelation can disrupt essential bacterial enzymatic processes that are dependent on divalent cations such as Mg²⁺ and Mn²⁺, thereby inhibiting cell growth and viability.

cluster_0 Bacterial Cell 7_Amino_5_chloroquinolin_8_ol This compound Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) 7_Amino_5_chloroquinolin_8_ol->Metal_Ions Chelation Enzyme_Inhibition Enzyme Inhibition 7_Amino_5_chloroquinolin_8_ol->Enzyme_Inhibition Leads to Essential_Enzymes Essential Metalloenzymes Metal_Ions->Essential_Enzymes Cofactor for Essential_Enzymes->Enzyme_Inhibition Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of this compound.

Ciprofloxacin

Ciprofloxacin is a fluoroquinolone that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3][17][18][19] By inhibiting these enzymes, ciprofloxacin prevents DNA replication and repair, leading to bacterial cell death.

cluster_1 Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Inhibition Inhibition of DNA Synthesis DNA_Gyrase->Inhibition Topo_IV->DNA_Replication Topo_IV->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of action of Ciprofloxacin.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Agent in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Suspend isolated bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the organism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a continuation of the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.

Detailed Steps:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[2][13][20] This is typically determined by colony counting.

References

Safety Operating Guide

Proper Disposal of 7-Amino-5-chloroquinolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Considerations

Based on the hazard profile of analogous compounds, 7-Amino-5-chloroquinolin-8-ol should be presumed to be:

  • Toxic if swallowed.

  • A potential skin and eye irritant or sensitizer.

  • Potentially harmful to fertility or an unborn child.

  • Very toxic to aquatic life with long-lasting effects.

Personnel handling this chemical waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, gloves, and disposable labware, must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

  • Do not mix this waste stream with other chemical wastes unless compatibility has been verified. In particular, keep it separate from non-hazardous waste.

2. Container and Labeling:

  • Use only chemically compatible and leak-proof containers for waste collection.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, environmental hazard).

3. On-site Storage:

  • Waste containers should be kept securely closed except when adding waste.

  • Store the waste in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.

  • Ensure secondary containment is in place to manage any potential spills.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [1] This is to prevent release into the environment where it can be very toxic to aquatic life.

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. The recommended final disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.

5. Spill and Decontamination Procedures:

  • In case of a small spill, carefully collect the material using an absorbent, non-combustible material and place it in the designated hazardous waste container.

  • Clean the affected area thoroughly.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Chemical and Physical Properties

The following table summarizes available quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Melting Point 162-164 °C
Boiling Point (Predicted) 400.3 ± 45.0 °C
Density (Predicted) 1.503 ± 0.06 g/cm³
pKa (Predicted) 3.56 ± 0.30

Data sourced from LookChem for CAS 18471-93-7.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_safety Safety Precautions start Generate this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate ppe Wear Appropriate PPE start->ppe container Use Labeled, Compatible Hazardous Waste Container segregate->container no_drain Do NOT Dispose Down Drain segregate->no_drain store Store Securely in Designated Satellite Accumulation Area container->store spill Follow Spill Procedures container->spill contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup incinerate Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) pickup->incinerate

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 7-Amino-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Amino-5-chloroquinolin-8-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for all operational stages involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks include skin, eye, and respiratory tract irritation. Ingestion and inhalation should be strictly avoided. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before entering an area where this compound is handled.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety goggles or a face shieldTightly fitting safety goggles are mandatory to protect against splashes and fine dust.[1] A face shield should be used when there is a significant risk of splashing.
Body Protection Laboratory coatA full-length lab coat must be worn to prevent skin contact.[1]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a chemical fume hood or if there is a risk of aerosolization.[2] Ensure proper fit and training before use.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare your designated workspace in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Have spill control materials readily available.

Step 2: Weighing and Handling

  • Handle the solid compound within a chemical fume hood to minimize inhalation risk.[4]

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid generating dust. If the compound is a fine powder, handle it with extreme care.

  • Close the container tightly immediately after use.

Step 3: Post-Handling

  • Decontaminate the work surface with an appropriate solvent or detergent and water.

  • Dispose of all contaminated disposable materials, including gloves and weighing boats, as hazardous waste.[2]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., pipette tips, wipes), in a designated, clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and securely sealed.

  • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof hazardous waste container. Label the container with the full chemical name and all components of the solution.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal or recycling, following institutional guidelines.

Step 2: Labeling and Storage

  • Label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Never dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Use non-sparking tools to collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.[2]

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Segregate Waste handle3->disp1 disp3 Decontaminate Workspace handle3->disp3 disp2 Label Waste Containers disp1->disp2 disp4 Store Waste Securely disp2->disp4 disp3->disp4 post1 Doff PPE disp4->post1 post2 Wash Hands post1->post2

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-5-chloroquinolin-8-ol
Reactant of Route 2
7-Amino-5-chloroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.